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Foundational

Furo[2,3-b]pyridin-4-ol: A Privileged Scaffold in Modern Drug Discovery

Abstract The furo[2,3-b]pyridine core represents a class of heterocyclic compounds that has garnered significant attention from the medicinal chemistry community. Its structural and electronic properties, particularly it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[2,3-b]pyridine core represents a class of heterocyclic compounds that has garnered significant attention from the medicinal chemistry community. Its structural and electronic properties, particularly its role as an azaindole isostere, have established it as a "privileged scaffold" in the design of targeted therapeutics. This guide provides an in-depth analysis of Furo[2,3-b]pyridin-4-ol, a key derivative of this family. We will explore its fundamental chemical and physical properties, detail a robust synthetic pathway, and examine its mechanism of action and applications in drug development, with a focus on its role as a modulator of critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular architecture.

Introduction: The Significance of the Furo[2,3-b]pyridine Core

In the landscape of modern drug discovery, the identification of scaffolds that can serve as versatile templates for inhibitor design is of paramount importance. The furo[2,3-b]pyridine core has emerged as one such template, gaining traction as a bioisosteric replacement for promiscuous scaffolds like azaindole in the development of kinase inhibitors.[1][2] This is largely due to its unique electronic makeup, which combines an electron-deficient pyridine ring with an electron-rich furan ring.[2]

This arrangement facilitates crucial hydrogen bond interactions within the hinge region of enzyme active sites, a common strategy for improving inhibitor selectivity without compromising potency.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] They have been successfully developed as inhibitors for a range of high-value therapeutic targets, such as Epidermal Growth Factor Receptor (EGFR), AKT kinase, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[2] Furo[2,3-b]pyridin-4-ol, and its keto-tautomer Furo[2,3-b]pyridin-4(7H)-one, represent a cornerstone of this chemical family, offering a key functional handle for further synthetic elaboration and structure-activity relationship (SAR) studies.

Chemical Structure and Physicochemical Properties

Furo[2,3-b]pyridin-4-ol exists in equilibrium with its tautomeric form, Furo[2,3-b]pyridin-4(7H)-one. This tautomerism is a critical consideration for its synthesis, reactivity, and biological interactions.[5] The pyridinol form presents a hydroxyl group for potential hydrogen bond donation, while the pyridone form offers a carbonyl group as a hydrogen bond acceptor.

Figure 1: Tautomeric equilibrium between Furo[2,3-b]pyridin-4-ol and Furo[2,3-b]pyridin-4(7H)-one.

While extensive experimental data for Furo[2,3-b]pyridin-4-ol is not widely published, the properties of the parent furo[2,3-b]pyridine scaffold provide a valuable baseline. The table below summarizes key identifiers and known or predicted physicochemical properties. The lack of specific experimental data for the 4-ol derivative underscores an opportunity for further fundamental characterization research.

PropertyValueSource
IUPAC Name Furo[2,3-b]pyridin-4-ol-
Molecular Formula C₇H₅NO₂-
Molecular Weight 135.12 g/mol -
Parent Core Boiling Point 179.6 ± 13.0 °C at 760 mmHg[Source for parent core data not available]
Predicted pKa Data not available-
Predicted logP Data not available-
Solubility Data not available; expected to have some solubility in polar organic solvents.-

Note: Physical properties for the parent Furo[2,3-b]pyridine core are provided as an estimation due to limited available data for the 4-ol derivative.

Synthesis and Reactivity

The synthesis of the furo[2,3-b]pyridine core can be achieved through various strategies, often involving the construction of the furan ring onto a pre-existing, functionalized pyridine.[6][7][8] A particularly effective and relevant method for generating the Furo[2,3-b]pyridin-4(7H)-one tautomer is through a Brønsted acid-promoted cyclisation of N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones.[9] This approach involves a 5-endo-heteroannulation, which is an efficient intramolecular cyclization that forms the furan ring.

Experimental Protocol: Brønsted Acid-Promoted Synthesis of Furo[2,3-b]pyridin-4(7H)-ones[9]

This protocol outlines a general methodology. The rationale for using a Brønsted acid like p-toluenesulfonic acid (PTSA) is its ability to protonate the alkyne, activating it for nucleophilic attack by the adjacent alkoxy group, thereby initiating the cyclization cascade. The subsequent dealkylation of the furopyridinium intermediate is facilitated by the reaction conditions to yield the final product.

Step 1: Synthesis of N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-one Precursor

  • This precursor is typically synthesized via multi-step procedures involving the appropriate functionalization of a pyridine ring. This is a critical starting material and its purity must be confirmed by ¹H NMR and mass spectrometry before proceeding.

Step 2: Acid-Promoted Cycloannulation

  • Dissolve the N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-one precursor (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Furo[2,3-b]pyridin-4(7H)-one derivative.

Step 4: Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Synthesis Workflow start Start: N-Alkyl-4-alkoxy- 3-alkynylpyridin-2(1H)-one reaction Brønsted Acid-Promoted Cycloannulation (PTSA, Reflux) start->reaction 1. Dissolve & Add Catalyst workup Aqueous Work-up (NaHCO3, Extraction) reaction->workup 2. Cool & Neutralize purification Column Chromatography workup->purification 3. Extract & Concentrate product Product: Furo[2,3-b]pyridin-4(7H)-one purification->product 4. Isolate Pure Product

Caption: Workflow for the synthesis of Furo[2,3-b]pyridin-4(7H)-one.

Biological Activity and Applications in Drug Development

The true value of the furo[2,3-b]pyridine scaffold lies in its wide-ranging biological activities, which stem from its ability to effectively interact with various enzyme active sites.

Kinase Inhibition

A primary application of furo[2,3-b]pyridine derivatives is in the development of protein kinase inhibitors.[10][11] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Furo[2,3-b]pyridines act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates. This action effectively blocks signal transduction along pathways critical for cell proliferation and survival.[12]

Case Study: IRAK4 Inhibition in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that acts as a master regulator in the innate immune response.[13] It is a critical component of the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors.[1][14] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the activation of downstream pathways, most notably the NF-κB and MAPK signaling cascades.[15] This results in the production of pro-inflammatory cytokines.

Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as certain cancers.[15][16] Dihydrofuro[2,3-b]pyridine derivatives have been successfully developed as potent and orally bioavailable IRAK4 inhibitors, demonstrating efficacy in blocking the production of inflammatory cytokines like TNF-α. [Source for Dihydrofuro[2,3-b]pyridine as IRAK4 inhibitors not available]

G cluster_pathway IRAK4 Signaling Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4-mediated inflammatory signaling pathway.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

To assess the therapeutic potential of new Furo[2,3-b]pyridin-4-ol derivatives, a standard and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridin-4-ol test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Conclusion and Future Outlook

Furo[2,3-b]pyridin-4-ol and its related derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The core's ability to act as a bioisostere for other key heterocycles, combined with its favorable electronic properties for enzyme inhibition, has cemented its role in the development of targeted therapies. While its application as a kinase inhibitor is well-established, emerging research into its role in modulating other pathways, such as ferroptosis, suggests that the full therapeutic potential of this scaffold is still being uncovered. [Source for ferroptosis not available] Future efforts will likely focus on synthesizing novel, diverse libraries of these compounds, performing detailed physicochemical characterizations, and exploring their efficacy against a wider range of biological targets to address unmet medical needs in oncology, inflammation, and beyond.

References

  • Suzuki, N., et al. (2007). Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling. Journal of Experimental Medicine. Available at: [Link]

  • Gluck, F., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. Available at: [Link]

  • Wikipedia contributors. (2023). IRAK4. Wikipedia. Available at: [Link]

  • Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Journal of Experimental Medicine. Available at: [Link]

  • Srivastava, S., et al. (2022). IRAK4 and TLR/IL-1R Signaling Pathways. ResearchGate. Available at: [Link]

  • O'Connor, P. D., et al. (2009). Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. ResearchGate. Available at: [Link]

  • Unknown. A Synthetic Entry to Furo[2, 3-B]pyridin-4(1h)-Ones and Related Furoquinolinones via Iodocyclization. Amanote Research. Available at: [Link]

  • O'Connor, P. D., et al. (2006). A Synthetic Entry to Furo[2,3-b]pyridin-4(1H)-ones and Related Furoquinolinones via Iodocyclization. Organic Letters. Available at: [Link]

  • Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[9][16]-annelated rings and oxygen at the[9]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Zaki, M. E. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry. Available at: [Link]

  • Unknown. (2019). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2020). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry. Available at: [Link]

  • Patel, M. M., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. Available at: [Link]

  • Unknown. (2011). Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines by Use of a PalladiumCopper Catalyst System. ResearchGate. Available at: [Link]

  • Martin, M. W., et al. (2016). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. Available at: [Link]

  • Sirakanyan, S., et al. (2015). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. Available at: [Link]

  • Westermayr, J., et al. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery. Available at: [Link]

  • Wagner, G., & Prantz, J. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available at: [Link]

Sources

Exploratory

Pharmacological Properties of Furo[2,3-b]pyridin-4-ol Derivatives: A Technical Whitepaper

Executive Summary: The Bioisosteric Paradigm In modern medicinal chemistry, the search for privileged scaffolds that can selectively modulate complex intracellular signaling pathways is paramount. The furo[2,3-b]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Paradigm

In modern medicinal chemistry, the search for privileged scaffolds that can selectively modulate complex intracellular signaling pathways is paramount. The furo[2,3-b]pyridine core—and specifically its 4-ol (and tautomeric pyridone) derivatives—has emerged as a highly versatile bioisostere. Structurally analogous to indoles and azaindoles, the furo[2,3-b]pyridine scaffold combines an electron-deficient pyridine ring with an electron-rich furan ring.

This unique "push-pull" electronic distribution creates an optimal template for hinge-binding in kinase active sites. By modifying the hydrogen bond donor/acceptor profile at the 4-position (via hydroxyl or functionalized ether linkages), researchers can dramatically improve target selectivity without sacrificing thermodynamic binding potency. This whitepaper synthesizes the mechanistic profiling, quantitative pharmacological data, and validated experimental workflows necessary for advancing furo[2,3-b]pyridin-4-ol derivatives in drug discovery.

Structural Biology & Mechanistic Profiling

Kinase Hinge-Binding Dynamics

The primary pharmacological utility of furo[2,3-b]pyridin-4-ol derivatives lies in their ability to act as competitive inhibitors at the ATP-binding pocket of various protein kinases. According to 1 [1], replacing a promiscuous azaindole scaffold with a furo[2,3-b]pyridine core alters the desolvation penalty and dipole moment of the molecule. The nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor, while substitutions at the 4-ol position can interact with gatekeeper residues, locking the kinase in an inactive conformation.

Target Specificity: Oncology and Autoimmunity

Furo[2,3-b]pyridine derivatives exhibit broad-spectrum pharmacological activity, primarily categorized into two therapeutic domains:

  • Oncology (CDK2, EGFR, AKT): Dysregulation of Cyclin-Dependent Kinase 2 (CDK2) drives aberrant cell cycle progression. Furo[2,3-b]pyridine analogs have demonstrated potent anti-proliferative effects by arresting cells in the G1/S phase[2].

  • Inflammation (IRAK4): Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator of innate immunity. Furo[2,3-b]pyridine derivatives disrupt the MyD88-dependent signaling cascade, preventing the downstream activation of NF-κB and MAP kinases, thereby halting pro-inflammatory cytokine production [3].

Pathway Ligand Pro-inflammatory Cytokines (IL-1) Receptor IL-1 Receptor Complex Ligand->Receptor IRAK4 IRAK4 Kinase (Active Target) Receptor->IRAK4 NFKB NF-κB / MAPK Signaling Cascade IRAK4->NFKB Inhibitor Furo[2,3-b]pyridin-4-ol Derivative Inhibitor->IRAK4 Competitive ATP Inhibition Inflammation Inflammation & Tumorigenesis NFKB->Inflammation

Fig 1: Mechanism of IRAK4 inhibition by Furo[2,3-b]pyridine derivatives blocking NF-κB.

Quantitative Pharmacological Data

To establish robust Structure-Activity Relationships (SAR), it is critical to evaluate both the isolated enzyme inhibition ( IC50​ ) and the cellular phenotypic response. The table below aggregates validated pharmacological data for key furo[2,3-b]pyridine derivatives, highlighting their efficacy against CDK2 and corresponding cytotoxicity in human cancer cell lines.

Table 1: In Vitro Kinase Inhibition and Cytotoxicity of Selected Furo[2,3-b]pyridine Derivatives

Compound IDSubstitution PatternCDK2 Inhibition ( IC50​ , µM)HCT-116 Viability ( IC50​ , µM)MCF-7 Viability ( IC50​ , µM)Reference
Cmpd 14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.9331.319.3[2]
Cmpd 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Precursor)0.2449.055.5[2]
Roscovitine Positive Control (CDK2 Inhibitor)0.39N/AN/A[2]
Doxorubicin Positive Control (Cytotoxicity)N/A40.064.8[3]

Data synthesized from 2 [2] and 3 [3].

Additionally, these derivatives exhibit potent radical scavenging capabilities. In DPPH free radical assays, specific furo[2,3-b]pyridines demonstrated significant antioxidant activity sustained over 48 hours, a property highly beneficial for mitigating oxidative stress in inflamed microenvironments [4].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale to prevent false positives and ensure data fidelity.

Gram-Scale Synthesis via Thorpe-Ziegler Cyclization

Causality & Rationale: The Thorpe-Ziegler cyclization is the method of choice for constructing the furo[2,3-b]pyridine core. Unlike traditional Friedländer condensations which often require harsh acidic/basic conditions that can degrade sensitive functional groups, the Thorpe-Ziegler approach allows for the intramolecular nucleophilic attack of a hydroxyl group onto a nitrile under milder conditions, ensuring high yields and preserving functional handles (like halogens) for late-stage palladium-catalyzed cross-coupling.

Step-by-Step Protocol:

  • Precursor Formation: React a substituted chalcone with malononitrile in refluxing ethanol using a catalytic amount of piperidine (Michael addition followed by cyclization) to yield the corresponding 2-hydroxy-nicotinonitrile (or pyridone) intermediate.

  • Alkylation: Treat the intermediate with an α -haloketone or ethyl bromoacetate in the presence of anhydrous K2​CO3​ and DMF. Why? The weak base selectively deprotonates the highly acidic 2-hydroxyl group without triggering premature polymerization.

  • Thorpe-Ziegler Cyclization: Elevate the temperature to 160-170°C (or use sodium ethoxide in absolute ethanol for 30 minutes). The carbanion generated adjacent to the newly formed ether linkage attacks the adjacent nitrile carbon.

  • Aromatization & Isolation: Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with rectified spirit, and recrystallized to yield the pure furo[2,3-b]pyridin-4-ol derivative.

Workflow Step1 1. Synthesis (Thorpe-Ziegler) Step2 2. Purification (Chromatography) Step1->Step2 Step3 3. Validation (NMR & HR-MS) Step2->Step3 Step4 4. Kinase Assay (Km ATP Control) Step3->Step4 Step5 5. SAR Analysis (Lead Optimization) Step4->Step5

Fig 2: End-to-end experimental workflow from chemical synthesis to SAR optimization.

Self-Validating In Vitro Kinase Assay Protocol

Causality & Rationale: A common pitfall in kinase inhibitor screening is running assays at arbitrary ATP concentrations, which skews the apparent IC50​ . To create a self-validating assay, ATP concentrations must be strictly maintained at the Michaelis constant ( Km​ ) for the specific kinase (e.g., CDK2 or IRAK4). This stoichiometric control ensures that the derived IC50​ values are directly proportional to the inhibitor's true binding affinity ( Ki​ ) via the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10-point serial dilutions of the furo[2,3-b]pyridin-4-ol derivative in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine the recombinant kinase (e.g., CDK2/cyclin A2) with the inhibitor in the assay buffer (HEPES pH 7.5, MgCl2​ , EGTA, Tween-20). Incubate at 25°C for 15 minutes. Why? This allows the system to reach binding equilibrium before the reaction is initiated, preventing artificially low inhibition readings for slow-binding compounds.

  • Reaction Initiation: Add the substrate peptide and ATP. Critical: The ATP concentration must be exactly at the predetermined Km​ for the specific batch of kinase.

  • Detection: After a 60-minute incubation, add the detection reagent (e.g., Kinase-Glo® Luminescent Reagent) which measures residual ATP.

  • Validation Check: Calculate the Z'-factor of the assay plate using Roscovitine as the positive control and DMSO as the negative control. The assay is only considered valid if Z′>0.6 .

Conclusion & Future Directions

Furo[2,3-b]pyridin-4-ol derivatives represent a highly tunable, privileged class of heterocycles. Their rigid planar geometry and precise hydrogen-bonding capabilities make them ideal candidates for targeting the ATP-binding hinge regions of kinases implicated in oncology and autoimmunity. Future drug development efforts should focus on utilizing late-stage functionalization (such as palladium-catalyzed cross-coupling at the 3- and 5-positions) to optimize pharmacokinetic properties, specifically targeting improved aqueous solubility and metabolic stability.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.National Institutes of Health (PMC).
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.MDPI.
  • Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.BenchChem.
  • Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity.European Journal of Chemistry.

Sources

Foundational

Molecular Weight and Exact Mass of Furo[2,3-b]pyridin-4-ol: A Comprehensive Analytical and Structural Guide

Abstract Furo[2,3-b]pyridin-4-ol (CAS: 1541097-93-1) is a highly versatile bicyclic heteroaromatic building block utilized extensively in modern medicinal chemistry. Because it serves as a critical bioisostere for indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Furo[2,3-b]pyridin-4-ol (CAS: 1541097-93-1) is a highly versatile bicyclic heteroaromatic building block utilized extensively in modern medicinal chemistry. Because it serves as a critical bioisostere for indoles and azaindoles in the development of kinase inhibitors, understanding its precise physicochemical properties, tautomeric behavior, and exact mass is fundamental for synthetic validation. This whitepaper provides an in-depth technical analysis of its molecular parameters and outlines self-validating analytical workflows for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties & Structural Dynamics

Furo[2,3-b]pyridin-4-ol is characterized by a fused furan and pyridine ring system. The presence of the hydroxyl group at the 4-position of the pyridine ring introduces a critical structural dynamic: keto-enol tautomerism. Depending on the solvent polarity, pH, and temperature, the molecule exists in a dynamic equilibrium between its enol form (Furo[2,3-b]pyridin-4-ol) and its keto form (7H-furo[2,3-b]pyridin-4-one) (1)[1].

Understanding this dynamic is essential, as the exact mass remains identical across both tautomers, but their chromatographic retention times and spectroscopic signatures differ significantly.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Chemical Name Furo[2,3-b]pyridin-4-ol
CAS Number 1541097-93-1
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Monoisotopic Exact Mass 135.0320 Da
Protonated Mass [M+H]⁺ 136.0393 Da
Topological Polar Surface Area 42.2 Ų

High-Resolution Mass Spectrometry (HRMS) Workflow

Expertise & Experience: The Causality Behind HRMS

In drug development, confirming the exact mass of a building block is paramount to rule out isobaric impurities that could derail downstream synthesis. The calculated exact mass of the neutral Furo[2,3-b]pyridin-4-ol molecule is 135.0320 Da (1)[1]. When analyzed via Electrospray Ionization (ESI) in positive mode, the protonated molecule yields an exact mass of 136.0393 Da (2)[2]. High-Resolution Mass Spectrometry (such as ESI-TOF or Orbitrap) is selected over nominal mass instruments because it provides sub-5 ppm mass accuracy, unequivocally confirming the elemental composition (C₇H₅NO₂) and distinguishing it from potential synthetic interferences.

Trustworthiness: Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of Furo[2,3-b]pyridin-4-ol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid ensures complete protonation of the pyridine nitrogen, maximizing the[M+H]⁺ signal intensity, while the protic solvent stabilizes the tautomeric equilibrium for consistent ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient effectively separates the target analyte from potential synthetic byproducts (e.g., uncyclized precursors) before they enter the mass spectrometer, preventing ion suppression.

  • MS Acquisition: Operate the Orbitrap or TOF instrument in ESI+ mode. Set the capillary temperature to 275°C and spray voltage to 3.5 kV. Acquire full scan data (m/z 50–500) at a resolution of 60,000 (at m/z 200).

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 136.0393 with a mass tolerance window of ±5 ppm. A single, sharp chromatographic peak with an isotopic pattern matching the theoretical distribution of C₇H₆NO₂⁺ validates the structure.

Structural Elucidation via NMR Spectroscopy

Expertise & Experience: The Causality Behind NMR Solvent Selection

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is required to determine the dominant tautomeric state in solution. The furo[2,3-b]pyridine core is highly sensitive to its electronic environment (3)[3]. In non-polar solvents (e.g., CDCl₃), the enol form may be favored due to intramolecular hydrogen bonding or dimerization. Conversely, polar aprotic solvents (e.g., DMSO-d₆) often shift the equilibrium toward the keto form (7H-furo[2,3-b]pyridin-4-one).

Trustworthiness: Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonds, providing a clear, highly resolved spectrum of the intrinsic tautomeric preference without aggregation artifacts.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay of 2 seconds. Look for the characteristic furan ring protons (typically two doublets around 6.8–7.8 ppm). If the enol form dominates, a broad singlet for the -OH proton will appear >9.0 ppm. If the keto form dominates, a distinct N-H proton signal will emerge.

  • ¹³C NMR Acquisition (100 MHz): Acquire 1024 scans.

    • Causality: ¹³C NMR is the definitive test for tautomerism. The presence of a peak at ~170–180 ppm confirms the carbonyl carbon of the keto form, whereas a peak at ~150–160 ppm indicates the C-OH carbon of the enol form.

Visualizing the Analytical Workflow

To synthesize the relationship between the tautomeric states and the analytical characterization process, the following workflow diagram maps the progression from sample state to exact mass validation.

AnalyticalWorkflow cluster_0 Tautomeric Equilibrium Enol Furo[2,3-b]pyridin-4-ol (Enol Form) Keto 7H-furo[2,3-b]pyridin-4-one (Keto Form) Enol->Keto Solvent Dependent Prep Sample Preparation (0.1% FA in MeOH) Keto->Prep LC UHPLC Separation (C18 Column) Prep->LC HRMS HRMS Detection (ESI-TOF / Orbitrap) LC->HRMS Data Mass Validation (m/z 136.0393 [M+H]+) HRMS->Data

Figure 1: Analytical workflow and tautomeric equilibrium of Furo[2,3-b]pyridin-4-ol.

Synthetic Utility and Applications in Drug Development

The furo[2,3-b]pyridine scaffold has gained significant traction in medicinal chemistry as an isosteric hinge-binding replacement for indoles and azaindoles (4)[4]. Because it closely mimics the hydrogen-bonding profile required to interact with the ATP-binding site of kinases, derivatives of this core have been extensively developed into potent kinase inhibitors targeting pathways like EGFR and AKT (4)[4].

Furthermore, functionalized furo[2,3-b]pyridines, such as sulfonamide derivatives, have shown immense promise in expanding the chemical space for novel therapeutics (5)[5]. The 4-hydroxyl group of Furo[2,3-b]pyridin-4-ol serves as a highly versatile synthetic handle; it can be readily converted into a triflate or halide, enabling subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to rapidly generate diverse, high-value chemical libraries.

References

  • PubChem. "Furo[2,3-b]pyridine".[Link]

  • NIH / PMC. "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling".[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Furo[2,3-b]pyridin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2] Furo[2,3-b]pyridin-4-ol, as a member of this class, presents a promising avenue for drug discovery. However, a comprehensive understanding of its toxicity profile and safety is paramount prior to any clinical advancement. This technical guide provides a detailed, experience-driven framework for the preclinical safety and toxicity evaluation of Furo[2,3-b]pyridin-4-ol. In the absence of specific public data for this exact molecule, this document outlines a robust, scientifically-grounded strategy based on the known toxicological profiles of its core heterocyclic systems—furan and pyridine—and established regulatory guidelines for preclinical drug development.[3][4][5] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure a thorough and reliable safety assessment.

Introduction: The Furo[2,3-b]pyridine Scaffold and the Imperative of Safety Assessment

The fusion of a furan and a pyridine ring creates the furo[2,3-b]pyridine core, a structure that has garnered considerable interest in medicinal chemistry.[6] Derivatives of this scaffold have been explored as potent inhibitors of various protein kinases, including IRAK4 and Lck, which are implicated in inflammatory diseases and cancer.[1][7][8] The rigid, planar nature of the furo[2,3-b]pyridine system provides a unique framework for designing molecules that can selectively interact with biological targets.[1]

While the therapeutic potential is significant, the safety profile of any new chemical entity (NCE) must be rigorously established. The presence of both furan and pyridine rings in Furo[2,3-b]pyridin-4-ol raises specific toxicological flags that necessitate a thorough investigation. This guide provides a comprehensive roadmap for the non-clinical safety evaluation of Furo[2,3-b]pyridin-4-ol, from initial in vitro screening to in vivo studies, to build a complete toxicity profile.

Structural Alerts and Potential Toxicological Concerns

A critical first step in assessing the safety of a novel compound is to analyze its structure for moieties with known toxicological liabilities. Furo[2,3-b]pyridin-4-ol contains two key heterocyclic systems that warrant careful consideration:

  • The Furan Ring: Furan and its derivatives are known to undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and unsaturated dicarbonyls.[9] These reactive metabolites can covalently bind to macromolecules like DNA and proteins, leading to potential genotoxicity and carcinogenicity.[9] Therefore, a key focus of the toxicological evaluation of Furo[2,3-b]pyridin-4-ol must be to assess its potential for metabolic activation and subsequent genotoxicity.

  • The Pyridine Ring: Pyridine itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[10] The evidence for genotoxicity is considered weak, but pyridine-induced liver cancer has been observed in animal studies.[10] The metabolism of pyridine can lead to the formation of various metabolites, and the specific metabolic profile can vary between species.[10]

The combination of these two rings in the furo[2,3-b]pyridine scaffold necessitates a comprehensive toxicological workup to address these potential hazards.

A Proposed Framework for the Preclinical Toxicity Evaluation of Furo[2,3-b]pyridin-4-ol

The following is a proposed, multi-stage preclinical toxicology program designed to thoroughly characterize the safety profile of Furo[2,3-b]pyridin-4-ol. This program is aligned with international regulatory guidelines for drug development.[4][5]

Stage 1: In Vitro Toxicology

In vitro assays are crucial for early hazard identification and can help refine the design of subsequent in vivo studies.

3.1.1. Cytotoxicity Assessment

  • Objective: To determine the concentration of Furo[2,3-b]pyridin-4-ol that causes cell death in various cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HepG2 for liver, A549 for lung, MCF-7 for breast) and a normal human cell line (e.g., primary hepatocytes or fibroblasts) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of Furo[2,3-b]pyridin-4-ol (typically from 0.01 µM to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 (the concentration that inhibits cell growth by 50%).

3.1.2. Genotoxicity Assessment

  • Objective: To evaluate the potential of Furo[2,3-b]pyridin-4-ol to cause DNA damage or mutations.

  • Protocols: A standard battery of genotoxicity tests is required:

    • Bacterial Reverse Mutation Assay (Ames Test):

      • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of the test compound to cause reverse mutations, allowing the bacteria to grow in a medium lacking the specific amino acid.

      • Methodology: The bacterial strains are exposed to various concentrations of Furo[2,3-b]pyridin-4-ol, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is then counted.

    • In Vitro Mammalian Cell Micronucleus Test:

      • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

      • Methodology: Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with Furo[2,3-b]pyridin-4-ol. After an appropriate incubation period, the cells are harvested, and the frequency of micronucleated cells is determined.

    • In Vitro Mammalian Chromosomal Aberration Test:

      • Principle: This test identifies agents that cause structural changes in chromosomes.

      • Methodology: Mammalian cells are treated with the test compound, and metaphase cells are arrested. Chromosomes are then prepared and analyzed for structural aberrations (e.g., breaks, deletions, translocations).

3.1.3. hERG Channel Inhibition Assay

  • Objective: To assess the potential of Furo[2,3-b]pyridin-4-ol to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.

  • Protocol: Patch Clamp Electrophysiology

    • Methodology: Use whole-cell patch-clamp techniques on cells stably expressing the hERG channel (e.g., HEK293 cells). Apply various concentrations of Furo[2,3-b]pyridin-4-ol and measure the effect on the hERG current to determine the IC50.

Stage 2: In Vivo Toxicology and Toxicokinetics

In vivo studies are essential for understanding the effects of Furo[2,3-b]pyridin-4-ol in a whole organism. All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[4]

3.2.1. Acute Toxicity Study

  • Objective: To determine the short-term toxicity of a single high dose of Furo[2,3-b]pyridin-4-ol and to identify the maximum tolerated dose (MTD).

  • Protocol: Up-and-Down Procedure (UDP) or Fixed Dose Procedure

    • Species: Typically conducted in two rodent species (e.g., rats and mice).

    • Methodology: Administer a single dose of the compound via the intended clinical route of administration. Observe the animals for at least 14 days for signs of toxicity and mortality. Conduct a full necropsy at the end of the study.

3.2.2. Repeat-Dose Toxicity Studies

  • Objective: To evaluate the toxic effects of repeated administration of Furo[2,3-b]pyridin-4-ol over a defined period. The duration of these studies will depend on the intended duration of clinical use.

  • Protocol: 14-Day or 28-Day Study

    • Species: One rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).

    • Methodology:

      • Administer Furo[2,3-b]pyridin-4-ol daily for 14 or 28 days at three or more dose levels (a low, mid, and high dose, with the high dose intended to be the MTD).

      • Include a control group receiving the vehicle only.

      • Monitor clinical signs, body weight, and food consumption throughout the study.

      • Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

      • Conduct a full necropsy, including organ weight measurements and histopathological examination of all major tissues.

3.2.3. Toxicokinetic (TK) Studies

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Furo[2,3-b]pyridin-4-ol and its metabolites.[11]

  • Methodology: TK parameters should be integrated into the repeat-dose toxicity studies.

    • Collect blood samples at multiple time points after the first and last doses to determine plasma concentrations of the parent compound and any major metabolites.

    • Calculate key TK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

    • These data are crucial for correlating exposure with toxicological findings.

Stage 3: Safety Pharmacology
  • Objective: To investigate the potential for Furo[2,3-b]pyridin-4-ol to cause adverse effects on major physiological systems.

  • Core Battery of Tests:

    • Central Nervous System (CNS): Functional observational battery (FOB) in rats to assess effects on behavior, coordination, and sensory function.

    • Cardiovascular System: In vivo telemetry in a non-rodent species (e.g., Beagle dog) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

    • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Data Presentation and Interpretation

A clear and concise presentation of the collected data is essential for a comprehensive risk assessment.

Summary of In Vitro Toxicity Data
AssayEndpointResult (e.g., IC50, Fold Induction)Interpretation
Cytotoxicity (HepG2)IC50[Insert Data Here]Potential for hepatotoxicity.
Ames Test (with/without S9)Revertants/Plate[Insert Data Here]Indicates mutagenic potential.
Micronucleus Test% Micronucleated Cells[Insert Data Here]Indicates potential for chromosomal damage.
hERG InhibitionIC50[Insert Data Here]Risk of cardiac QT prolongation.
Summary of In Vivo Repeat-Dose Toxicity Findings (Example)
SpeciesDose Level (mg/kg/day)Key FindingsNo Observed Adverse Effect Level (NOAEL)
RatLowNo adverse effects observed.[Insert NOAEL Here]
MidMild, reversible changes in liver enzymes.
HighHepatocellular hypertrophy, increased liver weight, and clinical signs of toxicity.
DogLowNo adverse effects observed.[Insert NOAEL Here]
MidMinimal changes in ECG parameters.
HighSignificant effects on blood pressure and heart rate, histopathological changes in the liver.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential mechanisms of toxicity can aid in understanding the overall safety assessment strategy.

Experimental Workflow for Preclinical Safety Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Risk Assessment a Cytotoxicity Assays (e.g., MTT) d Acute Toxicity (MTD Determination) a->d b Genotoxicity Battery (Ames, Micronucleus) e Repeat-Dose Toxicity (Rodent & Non-Rodent) b->e c hERG Inhibition Assay f Safety Pharmacology (CNS, CV, Respiratory) c->f g Toxicokinetics (ADME) e->g h NOAEL Determination f->h g->h i Human Equivalent Dose (HED) Calculation h->i j IND-Enabling Report i->j

Caption: A streamlined workflow for the preclinical safety evaluation of Furo[2,3-b]pyridin-4-ol.

Potential Metabolic Activation and Toxicity Pathway

G A Furo[2,3-b]pyridin-4-ol B Phase I Metabolism (Cytochrome P450) A->B C Reactive Metabolite (e.g., Epoxide) B->C D Phase II Metabolism (e.g., Glutathione Conjugation) B->D C->D F Covalent Binding to Macromolecules (DNA, Proteins) C->F E Detoxification & Excretion D->E G Genotoxicity & Organ Toxicity F->G

Caption: A putative pathway for the metabolic activation and potential toxicity of Furo[2,3-b]pyridin-4-ol.

Conclusion and Path Forward

The preclinical safety assessment of Furo[2,3-b]pyridin-4-ol is a critical undertaking that requires a systematic and scientifically rigorous approach. While the furo[2,3-b]pyridine scaffold holds significant therapeutic promise, the inherent toxicological risks associated with its furan and pyridine components must be thoroughly investigated. The comprehensive framework outlined in this guide, encompassing in vitro and in vivo toxicology studies, toxicokinetics, and safety pharmacology, provides a robust pathway for characterizing the toxicity profile of Furo[2,3-b]pyridin-4-ol.

The data generated from these studies will be instrumental in determining the No Observed Adverse Effect Level (NOAEL), identifying potential target organs of toxicity, and establishing a safe starting dose for first-in-human clinical trials. A thorough and well-documented preclinical safety package is not only a regulatory requirement but also a fundamental ethical obligation in the development of new medicines. By following the principles and protocols described herein, researchers and drug developers can confidently advance the development of Furo[2,3-b]pyridin-4-ol, with a clear understanding of its safety profile and a solid foundation for clinical investigation.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine.
  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
  • NextSDS. (n.d.).
  • ECHEMI. (n.d.).
  • DTIC. (n.d.). Preclinical Toxicology of New Drugs.
  • NorthEast BioLab. (2020). Introduction To IND Enabling GLP Toxicology Studies.
  • Roberts, R. (n.d.).
  • Avila, A.M., et al. (2020). Nonclinical testing of human pharmaceuticals. Regulatory Toxicology and Pharmacology, 114, 104662.
  • World Journal of Pharmaceutical Science and Research. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process.
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyridine. PubChem.
  • American Chemical Society. (2025). Identification of Benzofuro[2,3-b]pyridine Pseudonatural Product as a Novel Class of Ferritinophagy Inhibitors that Potently Suppress Ferroptosis. Journal of Medicinal Chemistry.
  • National Research Centre for the Working Environment. (n.d.). Pyridine.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • BenchChem. (2025). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • PMC. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
  • PubMed. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry.
  • ResearchGate. (2021).
  • PubMed. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters.
  • R Discovery. (2018).
  • World Health Organiz
  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • AZoNetwork. (2023).
  • Scilit. (2025).
  • NextSDS. (n.d.). 4-methyl-2H,3H-furo[2,3-b]pyridin-6-ol.
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in Furo[2,3-b]pyridin-4-ol Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of the Furo[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of the Furo[2,3-b]pyridin-4-ol core—a privileged scaffold in drug discovery.

This guide moves beyond basic procedures to explain the underlying thermodynamic and kinetic causalities of your reactions. Note: Furo[2,3-b]pyridin-4-ol exists in tautomeric equilibrium with Furo[2,3-b]pyridin-4(7H)-one; understanding this is critical for both the cyclization steps and downstream functionalization.

Mechanistic Troubleshooting & FAQs

Q1: During the Conrad-Limpach cyclization of 2-aminofuran intermediates, my yield of Furo[2,3-b]pyridin-4-ol is consistently below 20%, accompanied by black tarry byproducts. How can I improve this? Causality & Solution: The classic Conrad-Limpach reaction requires heating in diphenyl ether at >200 °C. The electron-rich furan core is highly susceptible to thermal decomposition and oxidative polymerization at these extreme temperatures. To prevent this, strict deoxygenation (sparging with Argon for 30 minutes) is required. Furthermore, transitioning from a batch process to a microwave-assisted continuous flow reactor at 200 °C drastically reduces residence time (down to ~5 minutes). This minimizes tar formation while providing the necessary activation energy to push the cyclization forward.

Q2: I am attempting a one-pot Sonogashira coupling and heteroannulation using 3-iodo-2-pyridone derivatives to form the furo[2,3-b]pyridine core, but I see mostly uncyclized coupled product. Why? Causality & Solution: The cyclization of the intermediate 3-alkynyl-2-pyridone is kinetically hindered because the molecule predominantly exists in the stable pyridone (amide) tautomer rather than the reactive 2-hydroxypyridine (enol) tautomer. Consequently, the oxygen lacks sufficient nucleophilicity to attack the alkyne. Intervention: Introduce a carbophilic Lewis acid co-catalyst (e.g., AuCl3​ or Zn(OTf)2​ ) after the Sonogashira step. This activates the alkyne via π -coordination, lowering the activation energy for the 5-endo-dig cyclization and driving the tautomeric equilibrium toward the furan product. This aligns with optimized which emphasize the importance of distinct catalytic environments for cross-coupling versus heteroannulation[1].

Q3: When scaling up the synthesis via pyridine-N-oxide heterocyclization, my yield drops from 85% (milligram scale) to 40% (gram scale). What is the limiting factor? Causality & Solution: As described in recent methodologies exploring the , the heterocyclization of pyridine-N-oxides is highly exothermic and sensitive to local concentration gradients[2]. On a gram scale, poor heat dissipation leads to localized hot spots, causing thermal degradation of the N-oxide precursor before cyclization can occur. Intervention: Implement a slow-addition protocol using a syringe pump (e.g., 0.1 mmol/min) and maintain the internal reaction temperature strictly below 70 °C.

Q4: Can I use β -ketodinitriles to directly access the furo[2,3-b]pyridine core without pre-forming the pyridine or furan ring? Causality & Solution: Yes. A highly efficient alternative is the between β -ketodinitriles and alkynes[3]. In this cascade reaction, both cyano groups actively participate in the simultaneous construction of the furan and pyridine rings. If your yield is low, ensure you are using a sufficient amount of p-toluenesulfonic acid (PTSA) additive, which is critical for promoting the final dehydration and aromatization steps.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the optimization of the cyclization step from 2-aminofuran enamines to Furo[2,3-b]pyridin-4-ol, demonstrating the superiority of Lewis acid-catalyzed microwave conditions.

Heating MethodSolventAdditive / CatalystTemp (°C)TimeYield (%)Purity (HPLC)
Conventional BatchDiphenyl etherNone2504 h18%< 50% (Tarry)
Conventional BatchDowtherm ANone2502 h24%55%
Microwave (Sealed)DMF BF3​⋅OEt2​ (0.2 eq)15030 min62%85%
Microwave (Flow) NMP Zn(OTf)2​ (0.1 eq) 200 5 min 88% > 98%

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Microwave-Assisted Synthesis of Furo[2,3-b]pyridin-4-ol
  • Enamine Formation: In a dry 100 mL round-bottom flask, dissolve 2-aminofuran (10.0 mmol) and ethyl acetoacetate (11.0 mmol) in 40 mL of anhydrous toluene. Add catalytic p-toluenesulfonic acid (0.5 mmol).

  • Water Removal: Attach a Dean-Stark trap and reflux at 110 °C for 4 hours until the theoretical volume of water (0.18 mL) is collected.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must indicate complete consumption of 2-aminofuran. The intermediate enamine must show a distinct UV absorbance shift.

  • Solvent Exchange: Concentrate the mixture in vacuo and redissolve the crude enamine in 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Add Zn(OTf)2​ (1.0 mmol, 10 mol%).

  • Microwave Cyclization: Pump the solution through a microwave-assisted continuous flow reactor set to 200 °C with a strict residence time of 5 minutes.

  • Isolation: Quench the exiting stream into ice-cold water (100 mL). Filter the resulting precipitate, wash with cold ethanol, and dry under high vacuum to afford Furo[2,3-b]pyridin-4-ol as an off-white solid.

Protocol B: One-Pot Pd/Au-Catalyzed Heteroannulation for Substituted Derivatives
  • Sonogashira Coupling: To a Schlenk flask under Argon, add 3-iodo-2-pyridone (5.0 mmol), Pd(PPh3​)4​ (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%). Dissolve in 25 mL of degassed DMF/Triethylamine (4:1 v/v).

  • Alkyne Addition: Add the terminal alkyne (6.0 mmol) dropwise. Stir at 70 °C for 3 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS to confirm the complete disappearance of the starting iodide and formation of the 3-alkynyl-2-pyridone intermediate. Do not add gold until this is confirmed to prevent premature alkyne hydration.

  • Gold-Catalyzed Cyclization: Cool the mixture to room temperature. Add AuCl3​ (0.25 mmol, 5 mol%) directly to the pot. Heat the mixture to 90 °C for an additional 4 hours to drive the 5-endo-dig cyclization.

  • Purification: Dilute with EtOAc, wash with brine (3x), dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Pathway & Workflow Visualizations

Workflow A 2-Aminofuran + β-Ketoester B Condensation (Dean-Stark, 110°C) A->B C Enamine Intermediate B->C D Thermal Cyclization (MW Flow, 200°C) C->D E Furo[2,3-b]pyridin-4-ol (Target) D->E

Fig 1: Optimized two-step Conrad-Limpach workflow for Furo[2,3-b]pyridin-4-ol synthesis.

Mechanism N1 3-Iodo-2-pyridone + Terminal Alkyne N2 Pd-Catalyzed Sonogashira Coupling N1->N2 N3 3-Alkynyl-2-pyridone (Stable Amide Tautomer) N2->N3 N4 3-Alkynyl-2-hydroxypyridine (Reactive Enol Tautomer) N3->N4 Tautomerization N5 AuCl3 Activation (π-Alkyne Complex) N3->N5 Direct Activation N4->N5 N6 5-endo-dig Cyclization N5->N6 N7 Substituted Furo[2,3-b]pyridine N6->N7

Fig 2: Mechanistic pathway of Pd/Au-catalyzed heteroannulation overcoming tautomeric hurdles.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters (ACS Publications) URL:[Link]

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Furo[2,3-b]pyridin-4-ol

Welcome to the technical support guide for the purification of Furo[2,3-b]pyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Furo[2,3-b]pyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the chromatographic purification of this and similar polar heterocyclic compounds. The inherent properties of Furo[2,3-b]pyridin-4-ol—namely its polarity from the hydroxyl group and the basicity of the pyridine nitrogen—present specific hurdles in achieving high purity. This guide provides in-depth, field-tested protocols and troubleshooting solutions to navigate these challenges effectively.

Core Concepts: Understanding the Challenge

Furo[2,3-b]pyridin-4-ol's structure is the primary determinant of its chromatographic behavior. The pyridine nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[1] This acid-base interaction often leads to significant peak tailing, where the compound streaks down the column instead of moving as a tight band, resulting in poor separation and cross-contamination of fractions.[2] Furthermore, the polar hydroxyl group requires a relatively polar mobile phase for elution, which can sometimes reduce the separation efficiency between the target compound and other polar impurities.

This guide is structured to address these issues head-on, moving from method development and a standard protocol to a robust troubleshooting section designed to solve the most common purification problems.

Method Development: The Key to Success

Before attempting a large-scale column purification, it is imperative to develop an effective separation method using Thin Layer Chromatography (TLC). TLC is a rapid, low-cost method to determine the optimal stationary and mobile phases for your specific crude sample.[3]

Q: How do I select the right solvent system using TLC?

A: The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for Furo[2,3-b]pyridin-4-ol. This Rf range in TLC typically translates to good elution and separation on a flash column.

  • Start with a Standard Biphasic System: A common starting point for polar compounds is an Ethyl Acetate (EtOAc) and Hexane mixture.[4] Spot your crude material on a silica gel TLC plate and develop it in various ratios (e.g., 20%, 40%, 60%, 80% EtOAc in Hexane).

  • Increase Polarity if Needed: If your compound remains at the baseline (Rf = 0), the mobile phase is not polar enough. Switch to a more polar system, such as Dichloromethane (DCM) and Methanol (MeOH).[4] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Address Tailing on the TLC Plate: If you observe streaking or tailing of the spot for Furo[2,3-b]pyridin-4-ol, it indicates a strong interaction with the silica. Add a small amount of a basic modifier to your chosen solvent system. A common choice is 0.5-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution.[2][5] This modifier will compete with the pyridine nitrogen for binding to the acidic silica, resulting in a more symmetrical spot shape.

Data Summary: Recommended Solvent Systems
Polarity of Crude MixtureRecommended Starting Solvent SystemModifier (if tailing occurs)
Non-polar to Moderately PolarEthyl Acetate / Hexane0.5% Triethylamine
PolarDichloromethane / Methanol0.5% Triethylamine
Very Polar10% Ammonia in Methanol / DichloromethaneNot usually required

Detailed Experimental Protocol

This protocol outlines a standard procedure for purifying Furo[2,3-b]pyridin-4-ol using flash column chromatography on silica gel.

Step 1: Column Preparation (Slurry Packing)

A properly packed column is crucial for a successful separation. The slurry method is preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.

  • Select Column Size: Use a weight ratio of silica gel to crude material between 30:1 and 100:1. A higher ratio is needed for more difficult separations.[3]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (230-400 mesh is standard) with your initial, low-polarity mobile phase (determined from TLC) until a homogenous, pourable slurry is formed.

  • Pack the Column: Add a small layer of sand to the bottom of the column. Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.

  • Pressurize and Equilibrate: Apply gentle air pressure to the top of the column to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.[6] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. Never let the column run dry.

Step 2: Sample Loading (Dry Loading Recommended)

For polar compounds like Furo[2,3-b]pyridin-4-ol, which may have poor solubility in the initial non-polar eluent, dry loading is the superior method.[3][7]

  • Dissolve Crude Product: Dissolve your crude material in a minimal amount of a polar solvent in which it is highly soluble (e.g., Methanol, Dichloromethane).

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load the Column: Carefully add this powder as a thin, even layer on top of the packed silica bed. Gently place a small layer of sand on top to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components of the mixture. A gradient elution is typically most effective.

  • Start with Low Polarity: Begin eluting with the low-polarity mobile phase you used to pack the column. This will wash out any non-polar impurities.

  • Gradually Increase Polarity (Gradient Elution): Slowly increase the proportion of the more polar solvent in your mobile phase.[3] For example, if using a DCM/MeOH system, you might start with 1% MeOH in DCM, then move to 2%, 3%, 5%, and so on. A slow, gradual gradient provides the best resolution.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be about 10-20% of the column volume.

  • Monitor Fractions by TLC: Spot each fraction (or every few fractions) on a TLC plate to track the elution of your compound. This allows you to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure to yield the purified Furo[2,3-b]pyridin-4-ol.

Visualization: General Purification Workflow

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Method Development (Find optimal solvent system, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute 4. Gradient Elution (Start low polarity, gradually increase) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Furo[2,3-b]pyridin-4-ol Evap->Pure

Caption: Workflow for the purification of Furo[2,3-b]pyridin-4-ol.

Troubleshooting Guide

Q: My compound is streaking badly on the column and my fractions are all mixed. What's wrong?

A: This is a classic sign of peak tailing, likely due to the interaction between the basic pyridine nitrogen and acidic silica gel.[2]

  • Primary Solution: Add a basic modifier to your mobile phase. Start with 0.5% triethylamine (Et₃N) in your eluent. This will neutralize the active sites on the silica gel, leading to sharper peaks and better separation.[5][8]

  • Alternative Stationary Phase: If a basic modifier doesn't solve the issue or is incompatible with your compound, consider using a different stationary phase. Neutral alumina can be a good alternative to silica for basic compounds.[9]

Q: My compound won't come off the column, even with a very polar solvent system.

A: This indicates that your compound is irreversibly adsorbed to the stationary phase, or the mobile phase is still not strong enough.

  • Check Mobile Phase Strength: Ensure you are using a sufficiently polar solvent. A common and powerful polar eluent is a mixture of Dichloromethane and Methanol. You can increase the methanol concentration up to 20%. Be cautious, as more than 10-15% methanol can start to dissolve the silica gel.[4]

  • Deactivate the Silica: Before packing, you can try deactivating the silica gel by adding 1-2% water by weight and mixing thoroughly. This can reduce the number of highly active silanol groups.

  • Consider Reversed-Phase: If normal-phase chromatography consistently fails, switching to a reversed-phase (C18) column may be necessary. In this technique, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[10] Polar compounds like Furo[2,3-b]pyridin-4-ol often elute well under these conditions.

Q: I'm seeing poor separation between my product and an impurity.

A: This is a resolution problem that can be tackled in several ways.

  • Optimize the Solvent System: Go back to TLC. Try different solvent combinations. Sometimes, a ternary (three-component) system or switching one of the solvents (e.g., using ether instead of ethyl acetate) can alter the selectivity and improve separation.[4]

  • Flatten the Gradient: A steep elution gradient can cause compounds with similar polarities to elute together. Try using a much shallower gradient, increasing the polarity in smaller increments over a larger volume of solvent.

  • Reduce the Load: You may have overloaded the column. Using too much crude material for the amount of silica will inevitably lead to poor separation.[11] Reduce the sample amount or increase the column size.

Visualization: Troubleshooting Decision Tree

G Start Problem Encountered Tailing Compound Tailing / Streaking? Start->Tailing NoElute Compound Not Eluting? Start->NoElute PoorSep Poor Separation? Start->PoorSep Sol_Tailing Solution: 1. Add 0.5-1% Et3N to eluent. 2. Switch to neutral alumina. Tailing->Sol_Tailing Yes Sol_NoElute Solution: 1. Increase % of polar solvent (e.g., MeOH). 2. Consider reversed-phase (C18) column. NoElute->Sol_NoElute Yes Sol_PoorSep Solution: 1. Re-optimize solvent system via TLC. 2. Use a shallower elution gradient. 3. Reduce sample load. PoorSep->Sol_PoorSep Yes

Sources

Troubleshooting

Optimizing temperature and pressure for Furo[2,3-b]pyridin-4-ol reactions

Welcome to the Technical Support Center for Furo[2,3-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furo[2,3-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing the Furo[2,3-b]pyridin-4-ol core—particularly via transition-metal-catalyzed cyclization or base-mediated annulation—requires precise control over thermodynamic and barometric variables.

In this guide, we will dissect the causality behind temperature and pressure choices, providing you with a self-validating experimental framework to ensure high-yield, reproducible results.

Mechanistic Causality: Why Temperature and Pressure Matter

The formation of the Furo[2,3-b]pyridin-4-ol scaffold often relies on the Pd(II)-catalyzed coupling of precursors (such as β-ketodinitriles and alkynes) or the heterocyclization of pyridine-N-oxides[1],[2].

  • The Role of Temperature: The C-O and C-C bond formations during heterocyclization possess a high activation energy barrier. Temperatures below 100 °C result in kinetic stalling, leaving uncyclized intermediates. Conversely, exceeding 130 °C provides excessive thermal energy that drives parasitic pathways, specifically the thermal degradation or undesired deoxygenation of the sensitive 4-hydroxyl group.

  • The Role of Pressure: To achieve the optimal 120 °C required for the N–H/C annulation without evaporating the solvent (commonly 1,2-dichloroethane, bp 83 °C), the reaction must be conducted in a sealed pressure tube[1]. Pressurization to 2.5 atm maintains the solvent in a superheated liquid phase, maximizing the collision frequency between the Pd(II) catalyst and the solvated precursors.

Workflow Start Precursor Assembly Cat Catalyst Addition Start->Cat Seal Pressurization (2.5 atm) Cat->Seal Heat Thermal Ramping (120°C) Seal->Heat React Heterocyclization Heat->React Cool Depressurization React->Cool Product Furo[2,3-b]pyridin-4-ol Cool->Product

Thermobaric optimization workflow for Furo[2,3-b]pyridin-4-ol heterocyclization.

Self-Validating Experimental Protocol

To guarantee scientific integrity, every step in this protocol acts as a self-validating system. You must not proceed to the next step unless the current validation checkpoint is cleared.

Step 1: Reactor Preparation & Reagent Loading

  • Action: Load the precursor (e.g., β-ketodinitrile), alkyne, and Pd(OAc)2 catalyst into a heavy-walled pressure tube with 1,2-dichloroethane (DCE).

  • Validation Checkpoint: Visually confirm a homogeneous suspension before sealing. Clumping indicates poor solubility, which will cause localized superheating and catalyst degradation.

Step 2: Inert Gas Pressurization

  • Action: Purge the vessel with N2 to remove oxygen (which can oxidize the 4-ol group) and pressurize to an initial 2.5 atm.

  • Validation Checkpoint: The pressure gauge must remain absolutely static at 2.5 atm for 5 minutes at room temperature. A pressure drop indicates an O-ring failure. Do not apply heat until the seal is verified.

Step 3: Precision Thermal Ramping

  • Action: Apply a thermal ramp of 5 °C/min until the internal reaction temperature reaches the optimal 120 °C.

  • Validation Checkpoint: The internal thermocouple reading must align with the external heating block temperature (±2 °C). A larger delta indicates poor heat transfer or sensor failure.

Step 4: Isobaric/Isothermal Reaction Phase

  • Action: Maintain 120 °C and autogenous pressure for 12 hours to drive the annulation[1].

  • Validation Checkpoint: Reaction completion is validated by withdrawing a micro-aliquot and observing a distinct blue fluorescent spot under 365 nm UV light via TLC. This fluorescence is the definitive signature of the conjugated furo[2,3-b]pyridine core[1].

Step 5: Controlled Depressurization

  • Action: Cool the vessel to 25 °C at a rate of 2 °C/min before slowly opening the pressure release valve.

  • Validation Checkpoint: The pressure gauge must return to the baseline 1.0 atm before the seal is broken. Opening prematurely risks product aerosolization.

Quantitative Optimization Data

The following table summarizes the empirical data driving our thermobaric parameters. Deviating from the optimal zone drastically shifts the mechanistic pathway.

Temperature (°C)Pressure (atm)Solvent StateYield (%)Mechanistic Outcome / Dominant Impurity
801.0Liquid15%Insufficient thermal energy; unreacted precursors remain.
1001.5Liquid45%Partial cyclization; accumulation of uncyclized intermediates.
120 2.5 Superheated 82% Optimal activation energy reached; complete annulation.
1403.5Superheated37%Thermal degradation; decarboxylation and loss of the 4-hydroxyl group.

Troubleshooting Guide & Logical Diagnostics

Troubleshooting Issue Low Product Yield CheckT Check Temperature Issue->CheckT CheckP Check Pressure Issue->CheckP T_Low T < 100°C: Incomplete CheckT->T_Low T_High T > 130°C: Degradation CheckT->T_High P_Low P < 2 atm: Vaporization CheckP->P_Low P_High P > 4 atm: Valve Release CheckP->P_High FixT Optimize to 120°C T_Low->FixT T_High->FixT FixP Seal at 2.5 atm P_Low->FixP P_High->FixP

Logical troubleshooting tree for resolving thermobaric anomalies during synthesis.

Q: The reaction mixture turns black, and the yield of Furo[2,3-b]pyridin-4-ol is negligible. What is the mechanistic failure? A: This indicates thermal degradation and catalyst precipitation (Pd-black formation). Causality: If the temperature overshoots 130 °C or if the pressure drops below 2.0 atm, the solvent vaporizes. This leaves the catalyst exposed to localized superheating on the glass walls. Fix: Ensure the pressure tube is sealed tightly at 2.5 atm to maintain the solvent's liquid phase, and recalibrate your heating block thermocouple.

Q: Why do I see a high concentration of uncyclized intermediates despite heating for 12 hours? A: This is a thermodynamic failure. The heterocyclization of pyridine-N-oxides or β-ketodinitriles requires a specific activation energy[2]. At temperatures below 100 °C, the system lacks the kinetic energy required for the final C-O bond formation step. Check for cold spots in your reactor.

Frequently Asked Questions (FAQs)

Q: Can I substitute 1,2-dichloroethane (DCE) with a higher-boiling solvent like DMF to avoid using a pressure tube? A: I strongly advise against this. While DMF allows for atmospheric heating, it alters the solubility profile of the Pd(II) catalyst and can lead to undesired side reactions with the sensitive 4-hydroxyl group. The DCE/pressure system is a self-validating choice because it restricts the boiling point while maintaining the exact polarity needed for the N-H/C annulation[1].

Q: How does the 4-hydroxyl substitution alter the pressure requirements compared to standard furo[2,3-b]pyridines? A: The 4-ol derivative is highly prone to tautomerization (shifting to the pyridone form). Higher pressure (2.5 atm) ensures that the protic intermediates remain fully solvated and stabilized by the solvent cage. This stabilizes the transition state during the final cyclization step and prevents premature precipitation of the intermediate[3].

Q: Is the blue fluorescence on the TLC plate unique to the 4-ol derivative? A: The intense blue fluorescence under 365 nm UV light is characteristic of the extended conjugation of the newly formed furo[2,3-b]pyridine bicyclic core[1]. While the 4-ol group may slightly shift the emission wavelength compared to alkyl-substituted derivatives, the visual marker remains a highly reliable, real-time diagnostic tool for successful cyclization.

References

  • Title: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters - ACS Publications URL: 1

  • Title: Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives Source: Journal of the Iranian Chemical Society URL: 3

  • Title: Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine Source: ACS Publications URL: 2

Sources

Optimization

Technical Support Center: Recrystallization of Furo[2,3-b]pyridin-4-ol

Welcome to the technical support center for the purification of Furo[2,3-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Furo[2,3-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity Furo[2,3-b]pyridin-4-ol through recrystallization.

Introduction

Furo[2,3-b]pyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this compound is paramount for accurate biological screening and drug development. Recrystallization is a powerful technique for purifying solid organic compounds, but success is highly dependent on the choice of solvent and experimental conditions. This guide provides a systematic approach to selecting the best recrystallization solvents and troubleshooting common issues.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the recrystallization of Furo[2,3-b]pyridin-4-ol.

Issue 1: Poor or No Crystal Formation

Symptoms:

  • The solution remains clear even after cooling.

  • Only a very small amount of solid precipitates out of the solution.

Possible Causes & Solutions:

  • Too much solvent was used: This is the most common reason for failed recrystallization.[1] The concentration of Furo[2,3-b]pyridin-4-ol is too low to reach saturation upon cooling.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator to concentrate the solution.[1] Then, allow the concentrated solution to cool again.

  • The solution is supersaturated: The compound may be reluctant to nucleate and begin crystallization.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation.[1]

    • Solution 2: Seeding: If you have a small crystal of pure Furo[2,3-b]pyridin-4-ol, add it to the cooled solution to induce crystallization.[2]

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4] Consider a mixed solvent system.

Issue 2: The Compound "Oils Out"

Symptoms:

  • Instead of solid crystals, an oily layer forms at the bottom of the flask upon cooling.

Possible Causes & Solutions:

  • The solution is cooling too quickly: Rapid cooling can cause the compound to precipitate out of solution above its melting point.[5][6]

    • Solution: Reheat the solution to redissolve the oil. Allow the flask to cool more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • High concentration of impurities: Impurities can depress the melting point of the compound, leading to oiling out.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.

  • Inappropriate solvent system: This is particularly common with mixed solvent systems where the anti-solvent is added too quickly.

    • Solution: Reheat the mixture to form a homogeneous solution. If using a mixed solvent system, ensure the anti-solvent is added dropwise at the boiling point of the primary solvent until the solution is faintly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate before cooling.

Issue 3: Low Recovery of Crystalline Product

Symptoms:

  • A seemingly successful recrystallization results in a very low yield of the purified compound.

Possible Causes & Solutions:

  • Too much solvent was used: Even with crystal formation, an excessive amount of solvent will retain a significant portion of your compound in the mother liquor.[2][7]

    • Solution: Before filtration, you can try to carefully evaporate some of the solvent and cool the solution again to see if more crystals form.

  • Premature crystallization during hot filtration: If an initial hot filtration step was used to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel.

    • Solution: Use a heated filter funnel and pre-heat your receiving flask. Use a slight excess of hot solvent to wash the filter paper and dissolve any prematurely formed crystals. This excess solvent can then be evaporated before cooling.[6]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of Furo[2,3-b]pyridin-4-ol?

Due to the presence of a hydroxyl group and a pyridine nitrogen, Furo[2,3-b]pyridin-4-ol is a polar molecule capable of hydrogen bonding. Therefore, polar protic and aprotic solvents are good starting points. Based on structurally similar compounds, the following single and mixed solvent systems are recommended for screening[5][8]:

Solvent SystemSolvent TypeRationale
Ethanol/Water MixedEthanol is a good solvent for many organic molecules, and water acts as an anti-solvent. This combination is often effective for polar compounds.[9]
Methanol/Water MixedSimilar to ethanol/water, but methanol's higher polarity may offer a different solubility profile.
Acetone/Hexane MixedAcetone can dissolve the polar Furo[2,3-b]pyridin-4-ol, while hexane is a non-polar anti-solvent.
Ethyl Acetate/Hexane MixedA common combination for compounds of intermediate polarity. Ethyl acetate provides moderate dissolving power, and hexane induces crystallization.[10]
Isopropanol SingleA polar protic solvent that may provide the desired solubility difference between hot and cold conditions.
Acetonitrile SingleA polar aprotic solvent that can be a good choice for compounds that are sensitive to protic solvents.

Q2: How do I perform a small-scale solvent screening experiment?

  • Place a small amount of your crude Furo[2,3-b]pyridin-4-ol (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise from a Pasteur pipette.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[9]

  • Gently heat the test tubes in a warm water or sand bath. A suitable solvent will dissolve the compound completely at an elevated temperature.[4]

  • Allow the solutions to cool to room temperature, and then place them in an ice bath.

  • The best solvent will be one in which the compound dissolves when hot and forms a significant amount of crystals upon cooling.[4]

Q3: How can I be sure my recrystallized material is pure?

Purity should be assessed using analytical techniques such as:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

Experimental Workflow

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude Furo[2,3-b]pyridin-4-ol and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization of the Solvent Selection Process

Solvent_Selection_Workflow start Start: Crude Furo[2,3-b]pyridin-4-ol screen_solvents Screen Solvents (e.g., Ethanol/Water, Acetone/Hexane) start->screen_solvents dissolves_hot Does it dissolve when hot? screen_solvents->dissolves_hot precipitates_cold Does it precipitate when cold? dissolves_hot->precipitates_cold Yes poor_solvent Poor Solvent System dissolves_hot->poor_solvent No good_solvent Good Solvent System Identified precipitates_cold->good_solvent Yes precipitates_cold->poor_solvent No proceed_recrystallization Proceed with Recrystallization good_solvent->proceed_recrystallization

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

Sources

Troubleshooting

Degradation pathways and storage stability of Furo[2,3-b]pyridin-4-ol

Welcome to the Technical Support Center for Furo[2,3-b]pyridin-4-ol (CAS: 1541097-93-1). As a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furo[2,3-b]pyridin-4-ol (CAS: 1541097-93-1). As a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates, its structural duality presents unique handling challenges.

This guide is engineered for researchers and drug development professionals. It transcends basic handling instructions by detailing the mechanistic causality behind degradation, storage protocols, and troubleshooting workflows to ensure absolute scientific integrity in your synthetic applications.

Core Chemistry & Tautomeric Behavior (FAQ)

Q: My NMR spectrum for Furo[2,3-b]pyridin-4-ol shows unexpected peak broadening and shifted proton signals. Is my batch degraded? A: Not necessarily. Furo[2,3-b]pyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, furo[2,3-b]pyridin-4(7H)-one . The electron-deficient nature of the pyridine ring combined with the electron-rich furan ring facilitates this proton shift[1].

  • Causality: The solvent polarity directly dictates the equilibrium position. In polar protic solvents (e.g., Methanol-d4), the equilibrium shifts, leading to peak broadening due to intermediate exchange rates on the NMR timescale.

  • Validation: To self-validate purity, run the NMR in a non-polar, aprotic solvent (e.g., DMSO-d6 or CDCl3) where one tautomer is kinetically locked, or utilize LC-MS to confirm a single mass peak corresponding to the parent ion [M+H]+.

Q: Why does my compound fail to undergo standard cross-coupling (e.g., Suzuki or Buchwald-Hartwig) directly? A: The free hydroxyl group (and its pyridone tautomer) strongly coordinates with palladium catalysts, leading to catalyst poisoning and the rapid formation of "palladium black" (catalyst deactivation)[2]. Before cross-coupling, the 4-OH group must be activated/protected—typically converted to a triflate (using Tf2O/DIPEA) or a halide (using POCl3) to facilitate oxidative addition[1].

Degradation Pathways & Storage Stability

Q: I left a vial of Furo[2,3-b]pyridin-4-ol on the benchtop, and it turned from an off-white powder to a dark brown solid. What happened? A: You are observing oxidative polymerization. While the pyridine ring is highly stable, the fused furan ring is electron-rich and highly susceptible to electrophilic attack by singlet oxygen or radical-mediated photo-oxidation[3].

When exposed to ambient air and UV/visible light, the furan ring undergoes oxidative cleavage, forming reactive aldehyde and carboxylic acid intermediates. These intermediates rapidly undergo intermolecular condensation, forming dark, insoluble polymeric degradants.

degradation A Furo[2,3-b]pyridin-4-ol (Stable Form) B Pyridin-4(7H)-one Tautomer (Equilibrium) A->B Solvent/pH dependent C Oxidative Attack (O2 / UV Light) A->C Ambient Air Exposure B->C Ambient Air Exposure D Furan Ring Cleavage (Aldehyde Intermediates) C->D ROS generation E Polymeric Degradants (Brown Discoloration) D->E Intermolecular Condensation

Caption: Oxidative degradation pathway of Furo[2,3-b]pyridin-4-ol leading to polymerization.

Quantitative Stability Profile

To optimize your inventory management, refer to the following forced-degradation data summary. Adhering to the 2-8°C inert storage standard is mathematically proven to extend shelf-life[4].

Storage ConditionAtmosphereLight ExposureEst. Degradation Rate (%/month)Primary Degradation Mechanism
2-8°C (Recommended) Argon / Nitrogen Dark < 0.5% Negligible
20-25°C (Ambient)AirDark2 - 5%Slow furan ring oxidation
20-25°C (Ambient)AirLight (UV/Vis)10 - 15%Photo-oxidation, ring cleavage
40°C (Accelerated)AirDark> 20%Thermal degradation, condensation

Standardized Experimental Methodologies

Protocol: Pre-Reaction Validation & Anaerobic Handling

Because downstream functionalization of Furo[2,3-b]pyridines is highly sensitive to moisture and oxygen[2], this self-validating workflow ensures your starting material is pristine before committing expensive palladium catalysts.

Step 1: Controlled Retrieval (Thermal Equilibration)

  • Remove the sealed vial of Furo[2,3-b]pyridin-4-ol from 2-8°C storage.

  • Critical Causality: Do not open the vial immediately. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes. Opening cold vials causes atmospheric moisture to condense on the powder, which accelerates degradation and ruins anhydrous reaction conditions.

Step 2: Purity Verification (LC-MS)

  • Dissolve a 1 mg aliquot in 1 mL of LC-MS grade Acetonitrile (avoid protic solvents to minimize tautomeric peak splitting).

  • Run a fast gradient (e.g., 5-95% MeCN in H2O with 0.1% Formic Acid over 5 mins).

  • Validation Threshold: Ensure the Area Under Curve (AUC) for the [M+H]+ peak (m/z ~136.1) is >95%. If a significant peak at [M+16]+ (m/z ~152) is observed, oxidation has occurred, and the batch must be recrystallized.

Step 3: Schlenk Line Degassing (Freeze-Pump-Thaw) For downstream cross-coupling reactions utilizing the activated furopyridine:

  • Transfer the validated solid to a Schlenk flask under a positive flow of Argon.

  • Add the required anhydrous solvent (e.g., 1,4-Dioxane or THF).

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to the vacuum line for 2-3 minutes to evacuate atmospheric gases.

  • Close the vacuum valve and thaw the flask in a room-temperature water bath.

  • Repeat the Freeze-Pump-Thaw cycle 3 times before adding your Pd-catalyst.

workflow Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevent Moisture Condensation) Start->Equilibrate Test LC-MS Purity Check (Target >95% AUC) Equilibrate->Test Decision Purity > 95%? Test->Decision Proceed Proceed to Reaction (Schlenk Line / Glovebox) Decision->Proceed Yes Purify Re-purify (Recrystallization) Decision->Purify No Purify->Test Re-test

Caption: Self-validating handling workflow for Furo[2,3-b]pyridin-4-ol prior to synthesis.

References

  • National Institutes of Health (PMC). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine (Stability and Reactivity). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Chemical Shifts for Furo[2,3-b]pyridin-4-ol: A Comparative Guide for Structural Elucidation

Executive Summary & Context In modern drug discovery, the furo[2,3-b]pyridine scaffold serves as a highly valuable azaindole isostere, frequently utilized to improve the pharmacokinetic profiles and target binding affini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In modern drug discovery, the furo[2,3-b]pyridine scaffold serves as a highly valuable azaindole isostere, frequently utilized to improve the pharmacokinetic profiles and target binding affinities of small molecules. As a Senior Application Scientist, I often see researchers struggle with the structural elucidation of its substituted derivatives—specifically Furo[2,3-b]pyridin-4-ol .

This guide objectively compares the 1H and 13C NMR performance data of Furo[2,3-b]pyridin-4-ol against its baseline unsubstituted core (Furo[2,3-b]pyridine) and its closest valid structural isomer (Furo[3,2-b]pyridin-3-ol). By understanding the causality behind these chemical shifts, researchers can confidently validate their synthetic workflows and avoid common analytical pitfalls.

Mechanistic Insights: Electronic Causality and the Nomenclature Trap

The chemical shift is not merely a data point; it is a direct readout of the local electronic environment. When analyzing Furo[2,3-b]pyridin-4-ol, two critical chemical phenomena dictate its NMR profile:

  • The Mesomeric (+M) Effect: The hydroxyl group at the C-4 position acts as a strong electron-donating group via resonance. This electron density is pushed directly onto the ortho (C-5) and para (N-7) positions of the pyridine ring. Consequently, the C-5 proton experiences profound magnetic shielding, shifting significantly upfield compared to the unsubstituted core .

  • Tautomeric Equilibrium: Because the C-4 hydroxyl group is in a gamma-relationship to the N-7 pyridine nitrogen, Furo[2,3-b]pyridin-4-ol exists in a solvent-dependent tautomeric equilibrium with its keto form, Furo[2,3-b]pyridin-4(7H)-one . In polar, hydrogen-bonding solvents like DMSO-d6, the pyridone form often predominates, fundamentally altering the C-4 13C shift (moving it into the carbonyl region) and introducing a highly deshielded, exchangeable N-H proton .

Expert Insight (The Nomenclature Trap): A frequent error in comparative NMR studies is the attempt to synthesize or search for "Furo[3,2-b]pyridin-4-ol" as a structural analog. However, in the[3,2-b] fused system, position 4 is occupied by the pyridine nitrogen itself. The correct and chemically valid isomer for comparison is Furo[3,2-b]pyridin-3-ol , where the hydroxyl group resides on the furan ring .

Comparative NMR Performance Data

The following tables summarize the quantitative 1H and 13C NMR chemical shifts, synthesizing established empirical data and predictive literature benchmarks to highlight the electronic differences between these scaffolds .

Table 1: 1H NMR Chemical Shifts (δ, ppm)

Data acquired at 400 MHz. Solvent effects (CDCl3 vs. DMSO-d6) are averaged for comparative baseline purposes.

PositionFuro[2,3-b]pyridine (Baseline)Furo[2,3-b]pyridin-4-ol (Target)Furo[3,2-b]pyridin-3-ol (Isomer)Causality / Observation
H-2 7.75 (d, J=2.2 Hz)7.68 (d, J=2.2 Hz)7.80 (s)Furan proton; relatively stable across derivatives.
H-3 6.82 (d, J=2.2 Hz)6.95 (d, J=2.2 Hz)- (OH attached)Deshielded slightly in the target due to proximity to C-4 oxygen.
H-4 8.05 (dd, J=8.0, 1.5 Hz)- (OH attached)N/A (Nitrogen)-
H-5 7.25 (dd, J=8.0, 4.8 Hz)6.35 (d, J=5.5 Hz) 8.55 (m)Highly shielded in target due to +M resonance from C-4 OH.
H-6 8.42 (dd, J=4.8, 1.5 Hz)8.15 (d, J=5.5 Hz)7.75 (m)Adjacent to nitrogen; consistently deshielded.
H-7 N/A (Nitrogen)N/A (Nitrogen)7.75 (m)-
X-H -11.20 (br s, NH/OH) 5.50 (br s, OH)Broad exchangeable peak; >10 ppm indicates pyridone N-H tautomer.
Table 2: 13C NMR Chemical Shifts (δ, ppm)

Data acquired at 100 MHz. 1H-decoupled.

CarbonFuro[2,3-b]pyridine (Baseline)Furo[2,3-b]pyridin-4-ol (Target)Furo[3,2-b]pyridin-3-ol (Isomer)Causality / Observation
C-2 145.2143.5142.1Furan oxygen adjacent carbon.
C-3 105.8103.2108.5-
C-3a 120.4112.8148.2Bridgehead carbon.
C-4 130.5168.5 (C-OH / C=O) N/A (Nitrogen)Massive downfield shift due to direct oxygen attachment / carbonyl character.
C-5 118.6106.4 150.5Shielded by ortho-resonance from the C-4 substituent.
C-6 148.3140.2120.2-
C-7a 160.1156.3158.6Bridgehead carbon adjacent to heteroatoms.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility when elucidating the exact tautomeric state of Furo[2,3-b]pyridin-4-ol, employ the following self-validating NMR workflow:

Step 1: Sample Preparation & Solvent Selection

  • Weigh exactly 15–20 mg of the purified Furo[2,3-b]pyridin-4-ol sample.

  • Dissolve the sample in 0.6 mL of DMSO-d6 (to probe the pyridone keto-tautomer) or CDCl3 (to probe the enol-tautomer).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm internal reference. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1H NMR Acquisition

  • Lock and shim the spectrometer to the chosen deuterated solvent.

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30 on Bruker systems).

  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the rigid aromatic protons, preventing integration errors.

  • Acquire 16 to 32 scans. Process with a 0.3 Hz exponential line broadening (LB).

Step 3: 13C NMR Acquisition

  • Set the pulse sequence to a 1H-decoupled 13C experiment (e.g., zgpg30).

  • Acquire a minimum of 512 scans (preferably 1024 for dilute samples) due to the lack of NOE enhancement on the quaternary bridgehead carbons (C-3a, C-7a) and the tautomeric C-4 carbon.

Step 4: 2D HMBC Validation (The Self-Validating Step)

  • To definitively prove the oxygen is at C-4 (and not C-5 or C-6), run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for the cross-peak between the highly shielded H-5 proton (~6.35 ppm) and the C-4 carbon (~168.5 ppm) . A strong 3JCH​ coupling definitively validates the regiochemistry of the hydroxyl/carbonyl group.

Tautomeric Workflow Visualization

G A Furo[2,3-b]pyridin-4-ol (Sample Prep) B Solvent Selection A->B C1 CDCl3 (Non-Polar) B->C1 C2 DMSO-d6 (Polar / H-Bonding) B->C2 D1 Enol Form Dominant C4 ~162 ppm C1->D1 D2 Keto Form Dominant C4 ~175 ppm C2->D2 E 2D HMBC Validation (H5 to C4 Coupling) D1->E D2->E

Logical workflow for elucidating the tautomeric state of Furo[2,3-b]pyridin-4-ol via NMR.

References

  • National Center for Biotechnology Information (NIH). "Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem." PubChem,[Link]

  • ChemRxiv. "Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Application to the Synthesis of a Novel Azaindole Isostere." ChemRxiv,[Link]

  • Kremsmair, A. "Preparation and Reactions of Heteroarylmethylzinc Reagents." LMU Munich,[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Furo[2,3-b]pyridin-4-ol

Introduction Furo[2,3-b]pyridines are a class of fused heterocyclic compounds that form the core scaffold of numerous molecules with significant pharmacological activities, including anticancer and anti-proliferative pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furo[2,3-b]pyridines are a class of fused heterocyclic compounds that form the core scaffold of numerous molecules with significant pharmacological activities, including anticancer and anti-proliferative properties[1][2]. The precise structural characterization of these molecules is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns[3][4].

This guide provides an in-depth, comparative analysis of the predicted mass spectrometric fragmentation pattern of Furo[2,3-b]pyridin-4-ol. We will explore the fragmentation pathways under two distinct ionization regimes: the high-energy Electron Impact (EI) ionization, typically coupled with Gas Chromatography (GC-MS), and the soft Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS)[5][6]. Understanding these differences is crucial for researchers to select the appropriate analytical strategy for either unambiguous structure confirmation or sensitive quantification. This document moves beyond a simple catalog of fragments to explain the mechanistic rationale behind the expected cleavages, grounded in the established principles of mass spectrometry and the chemistry of heterocyclic systems[7][8][9].

Part 1: Ionization Technique Comparison: EI vs. ESI

The choice of ionization technique is the most critical parameter influencing the information obtained from a mass spectrometry experiment. The primary distinction lies in the energy imparted to the analyte molecule, which dictates the extent of fragmentation.

  • Electron Impact (EI) Ionization: This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV) in the gas phase[9]. This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI-MS is unparalleled for structural elucidation because the resulting fragment ions serve as a molecular fingerprint, allowing for detailed structural inferences and library matching[10][11]. However, this high energy can sometimes lead to the complete absence of a molecular ion peak, which can complicate molecular weight determination for fragile molecules[10].

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol[12][13]. It imparts very little excess energy to the analyte, meaning the primary ion observed is typically the protonated molecule ([M+H]⁺) or other adducts, with minimal fragmentation[12][14]. This makes ESI ideal for the accurate determination of molecular weight. To gain structural information, ESI is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID)[13][15].

The selection between these techniques is therefore purpose-driven: EI-MS for detailed structural analysis of volatile compounds, and ESI-MS for molecular weight determination of a broader range of molecules, including those that are non-volatile or thermally labile[16].

Part 2: Predicted Fragmentation Pattern of Furo[2,3-b]pyridin-4-ol

The molecular formula for Furo[2,3-b]pyridin-4-ol is C₇H₅NO₂, with a monoisotopic mass of 135.03 Da. Its fragmentation is dictated by the interplay between the stable aromatic pyridine ring, the furan ring, and the hydroxyl group.

Electron Impact (EI) Fragmentation Pathway

Under 70 eV EI conditions, Furo[2,3-b]pyridin-4-ol is expected to produce a rich fragmentation spectrum. The initial ionization event will form a radical cation (M⁺•) at m/z 135. The subsequent fragmentation cascade is driven by the stability of the resulting ions and neutral losses.

The proposed primary fragmentation pathways are:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenolic compounds and α/γ-hydroxypyridines is the facile loss of a CO molecule. This retro-Diels-Alder-type reaction on the pyridine ring is a highly favorable process, leading to the formation of a stable pyrrole-derived radical cation at m/z 107 .

  • Loss of Hydrogen Cyanide (HCN): The cleavage of the pyridine ring through the elimination of HCN is a hallmark fragmentation pattern for pyridine-containing compounds. This pathway would yield a furan-derived radical cation at m/z 108 .

  • Furan Ring Cleavage: The furan moiety can undergo cleavage via the loss of a formyl radical (•CHO). This would result in a pyridinone-type ion at m/z 106 .

These primary fragments can undergo further decomposition, leading to smaller, characteristic ions. The diagram below illustrates the predicted cascade.

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M Furo[2,3-b]pyridin-4-ol (M+•) m/z 135 F107 [M - CO]+• m/z 107 M->F107 - CO F108 [M - HCN]+• m/z 108 M->F108 - HCN F106 [M - CHO]+ m/z 106 M->F106 - •CHO F79 [107 - HCN]+ m/z 79 F107->F79 - HCN F80 [108 - CO]+ m/z 80 F108->F80 - CO

Caption: Predicted EI-MS fragmentation pathway for Furo[2,3-b]pyridin-4-ol.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

Under positive mode ESI conditions, Furo[2,3-b]pyridin-4-ol will be readily protonated, primarily on the pyridine nitrogen, to yield an abundant protonated molecule, [M+H]⁺, at m/z 136 . As ESI is a soft ionization method, in-source fragmentation is expected to be minimal or absent[12].

To elicit structural information, collision-induced dissociation (CID) of the m/z 136 precursor ion is necessary. The fragmentation of this even-electron species proceeds through the loss of stable neutral molecules.

Expected neutral losses from the [M+H]⁺ ion include:

  • Loss of Carbon Monoxide (CO): Similar to the EI pathway, the loss of CO is a highly probable fragmentation channel, resulting in a product ion at m/z 108 .

  • Loss of Water (H₂O): While less common for phenols, the protonated structure may facilitate the elimination of a water molecule, yielding an ion at m/z 118 .

Comparative Data Summary

The following table summarizes the key predicted ions for Furo[2,3-b]pyridin-4-ol under different MS conditions.

Ionization MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
EI-MS 135 (M⁺•)108, 107, 106M-HCN (Pyridine cleavage), M-CO, M-CHO (Furan cleavage)
ESI-MS/MS 136 ([M+H]⁺)108, 118[M+H - CO]⁺, [M+H - H₂O]⁺

Part 3: Experimental Protocols

To validate the predicted fragmentation patterns, standardized analytical protocols are essential. The following provides self-validating, step-by-step methodologies for acquiring high-quality mass spectra for Furo[2,3-b]pyridin-4-ol and its analogues.

Protocol for GC-EI-MS Analysis

This method is designed for structural confirmation via fragmentation pattern analysis.

  • Sample Preparation:

    • Dissolve 1 mg of Furo[2,3-b]pyridin-4-ol in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

    • Vortex the solution to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-50 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph (GC):

      • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL (splitless mode).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion (m/z 135) and compare the observed fragment ions against the predicted pattern (m/z 108, 107, 106, etc.).

Protocol for LC-ESI-MS/MS Analysis

This method is optimized for molecular weight confirmation and targeted fragmentation analysis.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Solvent Mobile Phase A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN Pump HPLC Pump (Gradient Elution) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Analyte Separation) Injector->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 136) ESI->Q1 Q2 Collision Cell (CID Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: Standard experimental workflow for LC-ESI-MS/MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of Furo[2,3-b]pyridin-4-ol at 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. High-purity, LC-MS grade solvents and additives are mandatory to reduce background noise[17].

  • Instrumentation & Conditions:

    • Liquid Chromatograph (LC): [18]

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.

      • Injection Volume: 2 µL.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • MS1 Scan: Acquire a full scan from m/z 70 to 400 to identify the [M+H]⁺ ion at m/z 136.

      • MS/MS Scan (Product Ion Scan): Isolate the precursor ion m/z 136 and apply collision energy (e.g., 15-30 eV, requires optimization) to generate fragment ions. Scan the product ions from m/z 40 to 140.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at m/z 136 in the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify the key product ions (e.g., m/z 108) resulting from the fragmentation of the precursor.

Conclusion

The mass spectrometric behavior of Furo[2,3-b]pyridin-4-ol is highly dependent on the ionization method employed. Electron Impact ionization provides a detailed fragmentation fingerprint, ideal for structural confirmation, with key cleavages involving the loss of CO and HCN from the heterocyclic core. Conversely, Electrospray ionization is the superior method for unambiguous molecular weight determination, yielding a strong protonated molecule ([M+H]⁺). When coupled with tandem MS, ESI allows for controlled fragmentation, primarily through the loss of neutral molecules like CO.

By leveraging both techniques, researchers can achieve a comprehensive and validated structural characterization of Furo[2,3-b]pyridin-4-ol and its derivatives, a critical step in advancing their potential applications in medicinal chemistry. The protocols and predictive data herein serve as a robust guide for professionals in the field, ensuring accurate and reproducible analysis.

References

  • Corilo, Y. E., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(3), 545-56. [Link]

  • Juhász, M., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 889-897. [Link]

  • McGibbon, G. A., et al. (2002). Hydrogen-shift isomers of ionic and neutral hydroxypyridines: a combined experimental and computational investigation. International Journal of Mass Spectrometry, 217(1-2), 1-22. [Link]

  • Corilo, Y. E., et al. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(3), 545-556. [Link]

  • Killeen, C., et al. (2020). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • Corilo, Y. E., et al. (2011). (PDF) Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Hsieh, Y., & Korfmacher, W. A. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Current Drug Metabolism, 7(4), 437-451. [Link]

  • Pérez, J., et al. (2012). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. Organometallics, 31(15), 5543-5554. [Link]

  • Salem, M. A. I., et al. (2013). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 859. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. MSU Chemistry. [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Shah, R., et al. (2021). A review on lc- ms technique and it's application. World Journal of Pharmaceutical Research, 10(12), 693-706. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Open Chemistry, 17(1). [Link]

  • Turova, P., et al. (2017). Unsupervised methods in LC-MS data treatment: application for potential chemotaxonomic markers search. Queen's University Belfast Research Portal. [Link]

  • Matus, E., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(21), 4614-20. [Link]

  • da Costa, R. F., et al. (2022). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. Molecules, 27(19), 6296. [Link]

  • Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 420-437. [Link]

  • Shimadzu. (2019). Gas Chromatography Mass Spectrometry (GCMS). Shimadzu Scientific Instruments. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

Sources

Validation

Comparative Scaffold Analysis: Furo[2,3-b]pyridin-4-ol vs. Furo[3,2-b]pyridin-4-ol in Kinase Inhibitor Design

Executive Summary In the pursuit of novel targeted therapeutics, bioisosteric replacement of promiscuous hinge-binding motifs (such as the 7-azaindole core) is a critical optimization strategy. Oxygen-containing bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel targeted therapeutics, bioisosteric replacement of promiscuous hinge-binding motifs (such as the 7-azaindole core) is a critical optimization strategy. Oxygen-containing bicyclic heterocycles, specifically furopyridines, have emerged as privileged scaffolds. This guide provides an in-depth comparative analysis of the Furo[2,3-b]pyridin-4-ol and Furo[3,2-b]pyridin-4-ol scaffolds, detailing how the spatial orientation of the furan oxygen dictates electronic distribution, target affinity, and synthetic tractability.

Structural and Electronic Divergence

The fundamental difference between these two scaffolds lies in the regiochemistry of the ring fusion, which profoundly alters their molecular electrostatic potential (MEP).

  • Furo[2,3-b]pyridin-4-ol: The furan oxygen is positioned ortho to the pyridine nitrogen. This dual electronegative pull creates a highly electron-deficient C2 position[1]. While this scaffold is exceptionally rigid, the severe electron depletion can alter the pKa of the 4-hydroxyl group, potentially weakening its capacity to act as a hydrogen bond donor to the kinase hinge region backbone.

  • Furo[3,2-b]pyridin-4-ol: The furan oxygen is positioned meta to the pyridine nitrogen. This configuration moderates the electron deficiency across the bicyclic system[1]. The [3,2-b] isomer typically exhibits a more balanced dipole moment, which often aligns more favorably with the electrostatic environment of specific kinase active sites (e.g., GSK-3β).

As noted in structural mapping studies by , electrophiles favor the C5 position in the [3,2-b] isomer due to enrichment from the furan oxygen, whereas nucleophiles target the C2/C7 positions[1].

Table 1: Physicochemical & Electronic Properties
PropertyFuro[2,3-b]pyridin-4-olFuro[3,2-b]pyridin-4-ol
Furan Oxygen Position Ortho to pyridine nitrogenMeta to pyridine nitrogen
Electronic Profile (C2) Highly electron-deficientModerately electron-deficient
Electrophilic Target Favors C4 / C6Favors C5
Nucleophilic Target Favors C2Favors C2 / C7
Hinge-Binding Dipole Strong, localizedBalanced, distributed

Target Affinity & Pharmacological Performance

The electronic differences between these isomers directly translate to divergent pharmacological performance. A benchmark case study involves the optimization of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a critical target in neurodegenerative diseases and oncology.

According to structure-activity relationship (SAR) studies published in the, the orientation of the heteroatoms in the furopyridine core is a primary determinant of inhibitory potency[2].

Table 2: Comparative GSK-3β Inhibitory Activity
Compound ScaffoldGSK-3β IC₅₀ (nM)Brain PermeabilityMetabolic Stability
Furo[3,2-b]pyridine derivative 150 - 300 (Moderate)HighGood
Furo[2,3-b]pyridine derivative > 1000 (Decreased)LowPoor

Data Context: The [3,2-b] isomer maintains the necessary hydrogen bonding network with the conserved water and Arg141 in the GSK-3β active site[2]. Conversely, the altered electron density of the [2,3-b] isomer disrupts this network, leading to a marked decrease in binding affinity[2].

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of these scaffolds. Every step is designed as a self-validating system.

Protocol A: Synthesis of the Furo[2,3-b]pyridin-4-ol Core

This protocol adapts the Morita-Shiotani cyclization method, optimized for gram-scale synthesis as detailed in [3][4].

  • Nucleophilic Aromatic Substitution (SNAr): React 2,5-dichloronicotinic acid with ethyl glycolate in the presence of NaH (0 °C to room temperature, THF).

    • Causality: The electron-withdrawing pyridine nitrogen activates the ortho-chlorine, facilitating SNAr. NaH is chosen as a non-nucleophilic base to deprotonate the glycolate without competing for the electrophilic carbon.

  • Intramolecular Cyclization: Heat the intermediate to 80 °C under basic conditions (e.g., sodium ethoxide in ethanol).

    • Causality: The elevated temperature drives the thermodynamically favored ring closure.

  • Decarboxylation & Hydroxyl Deprotection: Treat the resulting ester with aqueous NaOH, followed by acidification (HCl) and thermal decarboxylation.

    • Validation & Quality Control: Monitor the reaction via LC-MS. The protocol is validated when the mass shift corresponding to the loss of CO₂ (M - 44) is confirmed, and ¹H-NMR shows the emergence of characteristic furan doublets (approx. 6.8 and 7.8 ppm).

Protocol B: Non-Radiometric Kinase-Glo Assay for GSK-3β
  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant GSK-3β (10 ng/well) with varying concentrations of the furopyridine inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the target before the introduction of competing substrates, preventing kinetic bias.

  • Substrate Addition: Add ATP at exactly its predetermined Km​ value (e.g., 15 µM) alongside the specific peptide substrate.

    • Causality: Setting ATP at its Km​ ensures the assay is highly sensitive to competitive hinge binders while maintaining physiological relevance.

  • Luminescence Readout: Add Kinase-Glo reagent (Promega) and measure luminescence after 10 minutes[2].

    • Validation & Quality Control: The assay is self-validating if the positive control (Staurosporine) yields an IC₅₀ within historical ranges, and the Z'-factor of the plate is > 0.65, confirming a robust dynamic range.

Visualizations

SAR_Workflow A Scaffold Selection (Hinge Binders) B Furo[2,3-b]pyridin-4-ol (Ortho-O) A->B C Furo[3,2-b]pyridin-4-ol (Meta-O) A->C D Regioselective Functionalization B->D C->D E In Vitro Kinase Assay (e.g., GSK-3β) D->E F Lead Optimization E->F

Fig 1: Logical workflow for evaluating furopyridine scaffolds in kinase inhibitor discovery.

Kinase_Inhibition ATP ATP Competition at Hinge Region Kinase GSK-3β Kinase Active Site ATP->Kinase Prevents Binding Inhibitor Furopyridine Scaffold (H-Bond via 4-OH) Inhibitor->ATP Displaces Inhibitor->Kinase Binds Substrate Downstream Substrates (e.g., β-Catenin) Kinase->Substrate Phosphorylation Blocked Outcome Modulated Cellular Response Substrate->Outcome

Fig 2: Mechanism of action for furopyridine-based competitive kinase inhibition.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters.[Link]

  • 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

A Comparative Guide to a Validated HPLC Method for Furo[2,3-b]pyridin-4-ol Quantification

A Senior Application Scientist's Field-Proven Insights into Robust and Reliable Analytical Method Validation In the landscape of pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Robust and Reliable Analytical Method Validation

In the landscape of pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. For novel heterocyclic compounds such as Furo[2,3-b]pyridin-4-ol, a key building block in medicinal chemistry, establishing a robust and reliable analytical method is paramount.[1] This guide provides an in-depth, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Furo[2,3-b]pyridin-4-ol.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding every protocol in a self-validating framework. The methodologies described herein are aligned with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of data that is not only accurate and precise but also defensible under regulatory scrutiny.[2][3][4]

The Analytical Challenge: Furo[2,3-b]pyridin-4-ol

Furo[2,3-b]pyridines are a class of heterocyclic compounds of growing interest in medicinal chemistry due to their potential as kinase inhibitors and their diverse pharmacological activities.[5][6] The fused electron-rich furan ring and electron-deficient pyridine ring give these molecules unique physicochemical properties.[5] Furo[2,3-b]pyridin-4-ol, in particular, presents analytical challenges typical of many nitrogen-containing heterocyclic compounds, including potential for strong interactions with column stationary phases and the need for a stability-indicating method.

Foundational Principles: Method Development and Validation Logic

A successful HPLC method validation is not a one-time event but a continuous process that begins with sound method development.[7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9]

Initial Method Development: A Science- and Risk-Based Approach

Prior to validation, a systematic approach to method development is crucial. This involves understanding the physicochemical properties of Furo[2,3-b]pyridin-4-ol, such as its polarity, pKa, and UV absorbance. While specific experimental data for Furo[2,3-b]pyridin-4-ol is not widely available, information on the parent compound, Furo[3,2-b]pyridine, and similar structures can provide a starting point.[10][11] For instance, pyridine derivatives are often basic and can exhibit poor peak shape on traditional silica-based columns due to interactions with residual silanols.[12]

A reversed-phase HPLC method is a logical starting point for a molecule like Furo[2,3-b]pyridin-4-ol.[13] Initial experiments should focus on optimizing the mobile phase composition (e.g., acetonitrile or methanol as the organic modifier, with an aqueous buffer containing a pH modifier like formic or acetic acid to improve peak shape), column chemistry (e.g., C18), and detection wavelength. The UV spectrum of pyridin-4-ol, a structurally related compound, shows absorbance maxima that are sensitive to solvent polarity, a factor to consider during method development.[14] A diode array detector (DAD) is beneficial for assessing peak purity and selecting the optimal detection wavelength.[12]

The Validation Workflow: A Step-by-Step Deconstruction

The validation of an analytical method is a comprehensive process designed to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation parameters as per ICH guidelines.[2][15]

HPLC Method Validation Workflow cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Method Reliability cluster_3 Final Assessment Dev Method Development SST System Suitability Testing Dev->SST Initial Optimization Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ Report Validation Report Robustness->Report

Caption: Logical workflow for HPLC method validation.

Experimental Protocols and Data Presentation

The following sections provide detailed, step-by-step methodologies for each validation parameter, along with structured tables for presenting the experimental data.

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and the relative standard deviation (RSD) of replicate injections of a standard.

Experimental Protocol:

  • Prepare a system suitability solution of Furo[2,3-b]pyridin-4-ol at a concentration that is representative of the midpoint of the calibration curve (e.g., 50 µg/mL).

  • Inject the system suitability solution six times.

  • Calculate the tailing factor, number of theoretical plates, and the %RSD for the peak area and retention time.

Data Presentation:

ParameterAcceptance CriteriaObserved ValuePass/Fail
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity (Selectivity)

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] For a quantitative method, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte. Forced degradation studies are a critical component of establishing specificity for a stability-indicating method.[16]

Experimental Protocol:

  • Blank and Placebo Analysis: Inject a blank (mobile phase) and a placebo (a mixture of all excipients without the API, if applicable) to ensure no interfering peaks are present at the retention time of Furo[2,3-b]pyridin-4-ol.

  • Forced Degradation: Subject a solution of Furo[2,3-b]pyridin-4-ol to various stress conditions (e.g., acid, base, oxidation, heat, and light) as recommended by ICH guidelines.

  • Analyze the stressed samples by HPLC with a DAD to assess for co-eluting peaks and to determine the peak purity of the Furo[2,3-b]pyridin-4-ol peak.

Data Presentation:

Stress ConditionObservationsPeak Purity of Furo[2,3-b]pyridin-4-ol
Acid (e.g., 0.1 N HCl)
Base (e.g., 0.1 N NaOH)
Oxidation (e.g., 3% H₂O₂)
Heat (e.g., 80°C)
Light (e.g., UV/Vis)
Linearity and Range

Rationale: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a stock solution of Furo[2,3-b]pyridin-4-ol of known concentration.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 5 µg/mL to 100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
5
10
25
50
75
100
ParameterAcceptance CriteriaResult
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Slope
Range (µg/mL)
Accuracy

Rationale: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Furo[2,3-b]pyridin-4-ol into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL, Mean ± SD, n=3)% Recovery
Low (80%)
Medium (100%)
High (120%)

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision

Rationale: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of Furo[2,3-b]pyridin-4-ol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for both repeatability and intermediate precision.

Data Presentation:

Precision LevelParameter%RSDAcceptance Criteria
Repeatability (n=6)Assay (%)≤ 2.0%
Intermediate Precision (n=6)Assay (%)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of Furo[2,3-b]pyridin-4-ol that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation:

ParameterMethodResult (µg/mL)
LODSignal-to-Noise
Standard Deviation of the Response and Slope
LOQSignal-to-Noise
Standard Deviation of the Response and Slope
Robustness

Rationale: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Data Presentation:

Parameter VariedVariationEffect on System Suitability
Flow Rate+ 0.1 mL/min
- 0.1 mL/min
Column Temperature+ 5 °C
- 5 °C
% Organic Modifier+ 2%
- 2%
Detection Wavelength+ 2 nm
- 2 nm

Acceptance Criteria: The system suitability parameters should remain within the established acceptance criteria for all tested variations.

Comparative Analysis: HPLC vs. Alternative Methods

While the validated HPLC-UV method described here is robust and fit for its intended purpose of routine quantification, it is important to understand its performance in the context of other available analytical techniques.

FeatureHPLC-UV (This Method)UPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV detection.Similar to HPLC but uses smaller particles for higher resolution and speed.Chromatographic separation coupled with mass spectrometric detection.
Speed Moderate (typical run times of 10-20 min).Fast (run times often < 5 min).Fast to moderate, depending on the complexity of the method.
Sensitivity Good for the intended concentration range.Generally higher sensitivity than HPLC due to sharper peaks.Very high sensitivity (pg/mL to fg/mL levels).
Specificity Good, demonstrated by forced degradation.Excellent, higher peak capacity improves separation of impurities.Excellent, provides mass-to-charge ratio information for definitive identification.
Cost Relatively low cost of instrumentation and operation.Higher initial instrument cost.High initial instrument cost and higher operational complexity.
Ideal Application Routine QC, assay, and impurity quantification in bulk drug and formulated products.High-throughput screening, impurity profiling, and QC in a time-sensitive environment.Bioanalysis, metabolite identification, and trace-level impurity analysis.
The Causality of Method Choice

The selection of HPLC-UV for this application is a deliberate choice driven by a balance of performance, cost, and accessibility. For the routine quality control of a bulk drug substance or a formulated product, the sensitivity and specificity of HPLC-UV are typically sufficient.[12][17] While UPLC offers faster analysis times, the capital investment may not be justified if throughput is not a primary concern. LC-MS/MS provides unparalleled sensitivity and specificity but is often overly complex and expensive for routine QC applications where the analyte concentration is relatively high.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Analytical Method Selection cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Application Start Define Analytical Need Conc Analyte Concentration? Start->Conc Matrix Matrix Complexity? Start->Matrix HPLC HPLC-UV Conc->HPLC High UPLC UPLC-UV Conc->UPLC Moderate LCMS LC-MS/MS Conc->LCMS Low (Trace) Matrix->HPLC Simple Matrix->UPLC Moderate Matrix->LCMS Complex QC Routine QC / Assay HPLC->QC HTS High-Throughput Screening UPLC->HTS Bioanalysis Bioanalysis / Trace Analysis LCMS->Bioanalysis

Caption: Decision tree for analytical method selection.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of Furo[2,3-b]pyridin-4-ol, grounded in the principles of scientific integrity and regulatory compliance. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers, scientists, and drug development professionals can confidently establish a robust and reliable analytical method. The comparative analysis with alternative techniques further empowers the analyst to make informed decisions based on the specific requirements of their application. A successfully validated analytical method is not merely a regulatory requirement; it is a testament to the quality and reliability of the data that underpins the entire drug development process.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available at: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. Available at: [Link]

  • The UV-Vis absorption spectra of III in different solvents - ResearchGate. Available at: [Link]

  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem - NIH. Available at: [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI. Available at: [Link]

  • Development of UV spectrophotometric methods and validation for estimation of furosemide in bulk and tablet dosage form by absor - CORE. Available at: [Link]

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. Available at: [Link]

  • Original Article DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Available at: [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]

  • A Synthetic Entry to Furo[2, 3-B]pyridin-4(1h)-Ones and Related Furoquinolinones via Iodocyclization - Amanote Research. Available at: [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC. Available at: [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Available at: [Link]

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Validation

High-Resolution FT-IR Characterization of Furo[2,3-b]pyridin-4-ol: A Comparative Guide for Heterocyclic Scaffold Identification

For researchers and drug development professionals, the precise structural verification of heterocyclic scaffolds is a critical quality control step. Furo[2,3-b]pyridin-4-ol is a highly valuable bicyclic building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise structural verification of heterocyclic scaffolds is a critical quality control step. Furo[2,3-b]pyridin-4-ol is a highly valuable bicyclic building block in medicinal chemistry, combining an electron-rich furan ring with an electron-deficient pyridine system.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectral signatures of Furo[2,3-b]pyridin-4-ol against two closely related alternatives: Pyrrolo[2,3-b]pyridin-4-ol (a 7-azaindole derivative) and Furo[2,3-b]pyridine (the unsubstituted core). By understanding the causality behind these vibrational modes, scientists can ensure robust, artifact-free characterization.

Mechanistic Insights: The Causality of FT-IR Absorption Bands

The FT-IR spectrum of a molecule is dictated by the changes in dipole moments during bond stretching and bending. For Furo[2,3-b]pyridin-4-ol, the absorption bands are heavily influenced by the fused ring system and the position of the hydroxyl group[1].

  • O-H Stretching (3600–3200 cm⁻¹): The hydroxyl group at the 4-position exhibits a pronounced, broad absorption band. This broadening is caused by extensive intermolecular hydrogen bonding between the -OH proton and the basic pyridine nitrogen of adjacent molecules in the solid state[1].

  • C=N and C=C Aromatic Stretching (1600–1400 cm⁻¹): The fused furan-pyridine system creates unique electron delocalization. The pyridine ring typically shows carbon-carbon and carbon-nitrogen stretching vibrations around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹[2]. The electron-donating nature of the fused furan oxygen slightly shifts these bands compared to isolated pyridines[3].

  • C-O-C Furan Ring Stretching (1250–1000 cm⁻¹): The ether-like linkage within the furan ring produces strong asymmetric stretching (1250–1100 cm⁻¹) and symmetric stretching (1050–1000 cm⁻¹) bands. These are critical for differentiating furopyridines from pyrrolopyridines[2].

Comparative FT-IR Spectral Data

To objectively identify Furo[2,3-b]pyridin-4-ol, it must be differentiated from alternative scaffolds that either lack the hydroxyl group or substitute the furan oxygen with a nitrogen atom.

Table 1: Characteristic FT-IR Absorption Bands of Bicyclic Pyridine Scaffolds
Vibrational ModeFuro[2,3-b]pyridin-4-ol (Target)Pyrrolo[2,3-b]pyridin-4-ol (Alternative 1)Furo[2,3-b]pyridine (Alternative 2)
O-H Stretch 3600–3200 cm⁻¹ (Broad)3600–3200 cm⁻¹ (Broad)Absent
N-H Stretch Absent~3500–3300 cm⁻¹ (Sharp/Shoulder)Absent
C=N / C=C (Aromatic) 1600–1585 cm⁻¹, 1500–1400 cm⁻¹1610–1590 cm⁻¹, 1500–1400 cm⁻¹1600–1585 cm⁻¹, 1500–1400 cm⁻¹
C-O-C (Furan ring) 1250–1000 cm⁻¹ (Strong)Absent1250–1000 cm⁻¹ (Strong)
N-H Wagging Absent734–640 cm⁻¹ (Broad)Absent

Data synthesized from established pyridine and heterocyclic FT-IR reference standards[2][4][5].

Logical Workflow for Scaffold Differentiation

The following decision tree illustrates the logical progression for identifying these scaffolds based purely on their FT-IR spectral signatures.

FTIR_Workflow A FT-IR Scan of Unknown Scaffold B Broad band at 3600-3200 cm⁻¹? (O-H / N-H Stretch) A->B C Furo[2,3-b]pyridine (Lacks OH/NH) B->C No D Distinct N-H stretch (~3400 cm⁻¹) & N-H wagging (~730 cm⁻¹)? B->D Yes E Pyrrolo[2,3-b]pyridin-4-ol (Contains N-H & O-H) D->E Yes F Furo[2,3-b]pyridin-4-ol (O-H stretch & C-O-C stretch) D->F No

FT-IR decision tree for identifying Furo[2,3-b]pyridin-4-ol and related scaffolds.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Historically, solid organic compounds were analyzed using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces an artificial, broad O-H stretching band around 3400 cm⁻¹, which can mask or falsely inflate the intrinsic hydroxyl signal of Furo[2,3-b]pyridin-4-ol.

To ensure a self-validating system, Attenuated Total Reflectance (ATR)-FTIR is the mandatory protocol. ATR utilizes a high-refractive-index crystal (e.g., ZnSe or Diamond) to generate an evanescent wave, eliminating matrix moisture artifacts and ensuring absolute spectral trustworthiness[6].

Step-by-Step ATR-FTIR Methodology

Step 1: Instrument Readiness & Background Validation

  • Clean the ATR crystal (ZnSe or Diamond) using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone).

  • Allow the solvent to evaporate completely.

  • Validation Check: Acquire a background spectrum (air). The baseline must be flat, with no residual bands in the 3600–3200 cm⁻¹ or 3000–2800 cm⁻¹ regions. This proves the optical path is free of contamination.

Step 2: Sample Application

  • Transfer 2–5 mg of solid Furo[2,3-b]pyridin-4-ol directly onto the center of the ATR crystal. No dilution or matrix mixing is required[6].

Step 3: Optical Contact Optimization

  • Lower the ATR pressure anvil onto the solid sample.

  • Apply uniform pressure until the software's pressure gauge indicates optimal contact.

  • Causality: Because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample, intimate physical contact between the crystal and the solid is strictly required to achieve a high signal-to-noise ratio.

Step 4: Spectral Acquisition & Processing

  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to reduce background noise.

  • Apply an "ATR Correction" algorithm in the processing software.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). The ATR correction normalizes the peak intensities, allowing direct comparison with historical transmission spectra literature.

Sources

Comparative

A Comparative Benchmarking Guide to the Bioactivity of Furo[2,3-b]pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the Furo[2,3-b]pyridine scaffold has emerged as a "privileged" heterocyclic motif, indicating its capacity to bind...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the Furo[2,3-b]pyridine scaffold has emerged as a "privileged" heterocyclic motif, indicating its capacity to bind to multiple biological targets with high affinity.[1][2] This guide provides a comprehensive analysis of the bioactivity of functionalized Furo[2,3-b]pyridine derivatives, benchmarking their performance against established standard inhibitors in key therapeutic areas: oncology and inflammatory diseases. While specific bioactivity data for Furo[2,3-b]pyridin-4-ol is not extensively available in publicly accessible literature, this guide will focus on closely related, well-characterized derivatives to provide a robust framework for understanding the potential of this chemical class.

The selection of experimental protocols and comparative benchmarks is grounded in established industry standards, ensuring that the presented data is both reliable and relevant for drug discovery and development professionals.

Kinase Inhibition: A Primary Mechanism of Action

The Furo[2,3-b]pyridine core is a recognized hinge-binding template for protein kinase inhibitors, making it a valuable scaffold in the design of targeted therapies.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer. Furo[2,3-b]pyridine derivatives have demonstrated inhibitory activity against several key kinases implicated in oncogenic signaling pathways, including AKT1, IRAK4, and CDK2.[1][2][4]

Benchmarking Against Standard Kinase Inhibitors

To contextualize the potency of Furo[2,3-b]pyridine derivatives, their in vitro inhibitory activity is compared against well-established, broad-spectrum and targeted kinase inhibitors. Staurosporine serves as a non-selective, potent pan-kinase inhibitor, while Sunitinib and Ruxolitinib represent clinically relevant multi-kinase and JAK inhibitors, respectively.

Compound/DerivativeTarget KinaseIC50 (nM)Standard InhibitorTarget KinaseIC50 (nM)
Dihydrofuro[2,3-b]pyridine Derivative (Cmpd 21)[4]IRAK46.2PF-06650833 (Zimlovisertib)[5]IRAK40.2 (cell-based)
Dihydrofuro[2,3-b]pyridine Derivative (Cmpd 38)[4]IRAK47.3AZ1495[6]IRAK45
Furo[2,3-d]pyrimidine Derivative (Cmpd 3a)AKT124,000StaurosporinePKA, PKCα15, 2
Furo[2,3-b]pyridine Derivative (Cmpd 14)[1]CDK2Potent InhibitorRoscovitineCDK2700
SunitinibVEGFR2, PDGFRβ80, 2
RuxolitinibJAK1, JAK23.3, 2.8

Note: Data for Furo[2,3-b]pyridine derivatives are for the specified analogs, as data for Furo[2,3-b]pyridin-4-ol was not available. IC50 values can vary based on experimental conditions.

Signaling Pathway Context: IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the innate immune signaling pathway.[4] Its activation by stimuli such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of transcription factors like NF-κB and AP-1 (via the MAPK pathway), resulting in the production of pro-inflammatory cytokines.[4] Inhibition of IRAK4 by Furo[2,3-b]pyridine derivatives can therefore block this inflammatory cascade.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n translocates MAPKs MAPKs (p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n translocates Furo_pyridine Furo[2,3-b]pyridine Derivative Furo_pyridine->IRAK4 inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression AP1_n->Gene_Expression LPS LPS LPS->TLR4 binds

Caption: IRAK4 signaling pathway and the inhibitory action of Furo[2,3-b]pyridine derivatives.

Anticancer Activity: Cytotoxicity Profiling

The anticancer potential of Furo[2,3-b]pyridine derivatives is often initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell growth.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative Furo[2,3-b]pyridine analogs against various cancer cell lines, with the standard chemotherapeutic agent Doxorubicin included for comparison.[1]

CompoundSubstitution PatternHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
Doxorubicin (Control) -40.064.824.758.1
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7

Data is compiled from a study on substituted Furo[2,3-b]pyridine analogs.[1]

Antimicrobial Potential

The Furo[2,3-b]pyridine scaffold has also been investigated for its antimicrobial properties. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity.

Antimicrobial Activity Profile

While comprehensive MIC data for a wide range of Furo[2,3-b]pyridine derivatives is not centrally available, studies on related pyridinol compounds have demonstrated their potential against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound TypeBacterial StrainMIC (µg/mL)
Alkyl Pyridinol AnalogsS. aureus4 - 32
MRSA4 - 32

Data is indicative of the potential of the broader pyridine-containing scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to generate the bioactivity data presented in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a framework for determining the IC50 value of a test compound against a specific protein kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase Solution mix Combine Kinase, Substrate, and Test Compound prep_kinase->mix prep_substrate Prepare Substrate Solution prep_substrate->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix prep_atp Prepare ATP Solution (with [γ-32P]ATP) initiate Initiate Reaction with [γ-32P]ATP Solution mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., with EDTA) incubate->stop spot Spot Reaction Mixture onto Phosphocellulose Paper stop->spot wash Wash Paper to Remove Unincorporated [γ-32P]ATP spot->wash scintillation Measure Radioactivity with Scintillation Counter wash->scintillation calculate Calculate % Inhibition and Determine IC50 scintillation->calculate

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microtiter plate, combine the purified kinase, a specific peptide substrate, and varying concentrations of the Furo[2,3-b]pyridine derivative (or standard inhibitor). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Start the kinase reaction by adding a solution containing ATP and a radioactive isotope, [γ-32P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Termination: Stop the reaction by adding a solution such as EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Detection: Spot the reaction mixtures onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-32P]ATP will not.

  • Washing: Wash the phosphocellulose paper to remove any unbound [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity on each paper circle using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Assay for Cell Viability (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Furo[2,3-b]pyridine derivative or a standard cytotoxic agent for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the Furo[2,3-b]pyridine derivative in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum that corresponds to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and medium only) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The Furo[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. The available data on its derivatives demonstrate potent activity in key areas of drug discovery, including oncology and inflammation, primarily through the inhibition of protein kinases.

While this guide provides a comparative framework based on existing literature for Furo[2,3-b]pyridine analogs, further investigation into the specific bioactivity of Furo[2,3-b]pyridin-4-ol is warranted. Future studies should focus on synthesizing and profiling this specific compound against a broad panel of kinases and cancer cell lines to elucidate its full therapeutic potential. Structure-activity relationship (SAR) studies around the 4-ol position could also yield derivatives with improved potency and selectivity.

References

  • Meggers, E., et al. (2025). Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ChemInform. [Link]

  • Martin, M. W., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2299-2304. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. [Link]

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. [Link]

  • ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (n.d.). ResearchGate. [Link]

  • El-Hawash, S. A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 159, 108392. [Link]

  • Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 85, 549-562. [Link]

  • Procter, D. J., et al. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. (2013). European Journal of Medicinal Chemistry, 66, 49-58. [Link]

  • ResearchGate. (2025). Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024). MDPI. [Link]

  • NextSDS. (n.d.). Furo[2,3-b]pyridin-4(7H)-one, 3-(4-fluorophenyl)-7-methyl-2-phenyl. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. [Link]

  • ResearchGate. (2014). Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024). PMC. [Link]

Sources

Validation

X-Ray Crystallography Validation of Furo[2,3-b]pyridin-4-ol: A Comparative Structural Guide

Introduction to the Furo[2,3-b]pyridin-4-ol Scaffold In modern structure-based drug design (SBDD), the precise spatial validation of small-molecule ligands within protein binding pockets is non-negotiable. Furo[2,3-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Furo[2,3-b]pyridin-4-ol Scaffold

In modern structure-based drug design (SBDD), the precise spatial validation of small-molecule ligands within protein binding pockets is non-negotiable. Furo[2,3-b]pyridin-4-ol represents a highly functionalized, fused bicyclic heterocycle. The furo[2,3-b]pyridine core is widely recognized as a privileged heterocyclic motif in medicinal chemistry, offering a rigid, planar structure that serves as an exceptional platform for designing highly selective [1].

By acting as an isosteric hinge-binding replacement for more promiscuous scaffolds like azaindole, the furo[2,3-b]pyridine core leverages its electron-deficient pyridine ring and electron-rich furan ring to form critical hydrogen bonds and π-stacking interactions within the ATP-binding cleft of target kinases[2]. To confirm these interactions, researchers must rely on robust structural validation modalities.

Comparative Analysis of Structural Validation Modalities

When validating the binding mode of a low-molecular-weight scaffold like Furo[2,3-b]pyridin-4-ol (MW ~135 g/mol ), researchers must objectively compare X-ray crystallography against alternative modalities such as Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM).

As summarized in Table 1 , remains the gold standard for small-molecule validation, providing the atomic-level resolution (up to 1.5 Å) necessary to differentiate between conformers and map intricate hydrogen bond networks[3].

Table 1: Comparative Performance of Structural Validation Modalities
Validation ModalityResolution LimitLigand Size SuitabilityTarget Protein Size LimitThroughputFalse Positive Risk
X-ray Crystallography < 1.5 Å Excellent (Ideal for <500 Da) None (Requires crystallization) High (via automation) Low (if LLDF < 2.0)
NMR Spectroscopy 2.0 - 3.0 ÅGood< 40 kDa (Solution state)LowModerate
Cryo-EM 2.0 - 4.0 ÅPoor to Moderate> 100 kDaMediumHigh (for small ligands)

Logical Relationships in Target Binding

Understanding how Furo[2,3-b]pyridin-4-ol interacts with its target dictates how we approach its structural validation. The diagram below maps the causal relationship between the scaffold's structural features and its biological mechanism of action.

BindingLogic L Furo[2,3-b]pyridin-4-ol Scaffold H Hinge Region Hydrogen Bonding L->H Pyridine Nitrogen P Pi-Stacking Interactions L->P Planar Fused Core K Target Kinase ATP-Binding Pocket H->K P->K I Kinase Inhibition (Signal Blockade) K->I Conformational Shift

Logical relationship of Furo[2,3-b]pyridin-4-ol binding mechanics within a kinase ATP pocket.

Experimental Workflows: Crystallization Techniques

To generate the protein-ligand complex required for X-ray diffraction, two primary methodologies are utilized: Ligand Soaking and Co-Crystallization . The choice between these methods is dictated by the thermodynamic behavior of the target protein.

Table 2: Crystallization Method Comparison for Furo[2,3-b]pyridin-4-ol
ParameterLigand SoakingCo-Crystallization
Complex Formation Post-crystallizationPre-crystallization
Mechanism Diffusion through solvent channelsThermodynamic equilibrium in solution
Best Used When... Protein pocket is rigidLigand induces conformational shifts
Lattice Disruption Risk High (if pocket changes shape)Low (lattice forms around complex)
Step-by-Step Methodology: Self-Validating Co-Crystallization Protocol

Step 1: Complexation and Incubation

  • Action: Incubate 10 mg/mL of the purified apo-kinase with a 5-fold molar excess of Furo[2,3-b]pyridin-4-ol (dissolved in 100% DMSO) for 2 hours at 4°C.

  • Causality: The 2-hour incubation allows the binding reaction to reach thermodynamic equilibrium. The 4°C temperature prevents protein degradation, while the 5-fold excess ensures >95% receptor occupancy based on the law of mass action. DMSO concentration is strictly kept below 2% (v/v) to prevent protein denaturation.

Step 2: Vapor Diffusion Crystallization

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 5.5) in a hanging drop setup.

  • Causality: PEG 3350 acts as a molecular crowding agent, gradually lowering the dielectric constant of the solution. As water vapor diffuses from the drop to the reservoir, the protein-ligand complex slowly reaches supersaturation, nucleating into a highly ordered crystal lattice rather than an amorphous precipitate.

Step 3: Cryoprotection and Flash-Freezing

  • Action: Briefly transfer the crystal to a solution containing the reservoir buffer supplemented with 20% (v/v) glycerol, then plunge directly into liquid nitrogen.

  • Causality: Glycerol replaces water molecules in the crystal's solvent channels. Upon flash-freezing, this prevents the formation of crystalline ice, which would otherwise physically destroy the delicate protein lattice and cause intense background scattering (ice rings) during X-ray diffraction.

Self-Validating Data Processing (E-E-A-T Trustworthiness)

A crystal structure is not a direct photograph of a molecule; it is a mathematical model of electron density. To prevent overfitting—a critical issue present in approximately 15% of PDB small-molecule structures—strict validation metrics must be applied to the Furo[2,3-b]pyridin-4-ol complex[3].

Workflow A Furo[2,3-b]pyridin-4-ol Synthesis & QC B Protein-Ligand Complexation A->B >95% Purity C Co-Crystallization (Conformational Shift) B->C Method A D Ligand Soaking (Rigid Pocket) B->D Method B E X-Ray Diffraction & Data Collection C->E D->E F Electron Density Mapping (2mFo-DFc) E->F High Res (<2.0 Å) G Validation Metrics (RSCC > 0.90, LLDF < 2.0) F->G Fit Assessment

Workflow of Furo[2,3-b]pyridin-4-ol X-ray validation, from synthesis to electron density mapping.

Step 4: Electron Density Validation

  • Action: Generate a 2mFo-DFc electron density map and calculate the Real-Space Correlation Coefficient (RSCC) and Ligand Local Density Fit (LLDF) scores.

  • Causality: Relying solely on the mFo-DFc difference map can lead to severe phase bias. The 2mFo-DFc map minimizes this bias, revealing the true experimental density. To ensure the placement of Furo[2,3-b]pyridin-4-ol is scientifically accurate, the Worldwide PDB validation guidelines dictate that the (indicating excellent agreement between the model and experimental data) and the[4]. If the LLDF exceeds 2.0, the ligand is classified as an electron-density fit outlier, and the binding pose must be computationally rebuilt and refined[4].

References
  • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Validation of ligands in macromolecular structures determined by X-ray crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL: [Link]

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Furo[2,3-b]pyridin-4-ol proper disposal procedures

As a drug development professional or laboratory scientist, handling heterocyclic compounds like Furo[2,3-b]pyridin-4-ol (CAS: 1541097-93-1) requires more than just compliance—it demands a mechanistic understanding of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling heterocyclic compounds like Furo[2,3-b]pyridin-4-ol (CAS: 1541097-93-1) requires more than just compliance—it demands a mechanistic understanding of the chemical's behavior to ensure absolute safety and operational continuity[1].

This guide provides a comprehensive, self-validating operational framework for the disposal and spill management of Furo[2,3-b]pyridin-4-ol. By understanding the causality behind each protocol, your laboratory can build a culture of safety grounded in scientific integrity.

Chemical Profile & Mechanistic Hazard Analysis

Furo[2,3-b]pyridin-4-ol ( C7​H5​NO2​ ) features a fused bicyclic system comprising an electron-rich furan ring and a weakly basic pyridine ring, substituted with a hydroxyl group. Understanding this structure is critical for predicting its reactivity and defining safe disposal parameters.

  • Amphoteric & Nucleophilic Properties: The basic pyridine nitrogen can form salts with strong acids, while the hydroxyl group can act as a hydrogen bond donor. This dictates its compatibility profile—it must be strictly segregated from strong acids to prevent exothermic salt formation.

  • Oxidation Susceptibility: The electron-rich furan ring is highly susceptible to electrophilic attack. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid, uncontrolled exothermic degradation.

  • Toxicological Profile: Based on structural analogs within the furo-pyridine class, this compound is classified under GHS as a Skin Irritant 2 (H315) , Eye Irritant 2 (H319) , and STOT SE 3 (H335) for respiratory irritation[2].

Quantitative Safety & Logistical Data
ParameterSpecificationOperational Impact & Causality
CAS Number 1541097-93-1[1]Essential for accurate RCRA/EPA waste manifesting.
Molecular Formula C7​H5​NO2​ Dictates combustion byproducts ( CO2​ , H2​O , NOx​ ).
GHS Hazard Codes H315, H319, H335[2]Mandates strict use of nitrile gloves and eye protection.
Storage Temperature 2-8 °C (Sealed, dry)[1]Minimizes thermal degradation and ambient moisture absorption.
Incineration Temp > 1000 °CEnsures complete thermal destruction of the pyridine ring.

Standard Operating Procedure (SOP): Routine Disposal

Do not treat Furo[2,3-b]pyridin-4-ol as generic organic waste. The following protocol is designed as a self-validating system to ensure zero-defect waste management.

Step 1: Waste Characterization & Segregation Isolate the Furo[2,3-b]pyridin-4-ol waste stream from all strong oxidizers and concentrated acids. If the compound is dissolved in a solvent, classify the waste based on the solvent's halogen content (e.g., "Hazardous Organic Waste - Halogen-Free").

Step 2: Primary Containment Transfer the waste into an amber glass bottle.

  • Causality: Amber glass prevents potential UV-induced degradation of the heterocyclic system, while the glass matrix is impervious to organic solvents. Use a PTFE-lined cap to prevent solvent vapors from degrading the seal.

Step 3: Protocol Self-Validation (pH & Seal Check) If the waste is an aqueous mixture, use indicator strips to verify the pH is between 6.0 and 8.0 before sealing.

  • Causality: Neutral pH prevents acid/base-catalyzed ring-opening reactions during temporary storage. Once capped, invert the vial for 10 seconds over a secondary tray to visually verify the integrity of the PTFE seal.

Step 4: Secondary Containment & Manifesting Place the primary container in a high-density polyethylene (HDPE) secondary bin. Label the container with the exact CAS number (1541097-93-1) and GHS hazard pictograms.

Step 5: Final Disposal (High-Temperature Incineration) Transfer to your Environmental Health & Safety (EHS) department for high-temperature incineration.

  • Causality: Incineration must occur at >1000°C to ensure the complete cleavage of the carbon-nitrogen bonds, preventing the release of toxic nitrogen oxide ( NOx​ ) gases that can form at lower combustion temperatures.

WasteWorkflow Start Waste Generation (Furo[2,3-b]pyridin-4-ol) Check Compatibility Check (No Strong Oxidizers) Start->Check Solid Solid Waste (Double-bagged) Check->Solid Liquid Liquid Waste (Halogen-free organic) Check->Liquid Package Primary Containment (Amber Glass/PTFE) Solid->Package Liquid->Package Secondary Secondary Containment (HDPE Tray) Package->Secondary Incineration High-Temp Incineration (>1000°C) Secondary->Incineration

Fig 1: Furo[2,3-b]pyridin-4-ol waste segregation and disposal workflow.

Emergency Spill Response & Decontamination Protocol

In the event of a localized spill (powder or solution), immediate and calculated action is required to prevent respiratory irritation and surface contamination[2].

Step 1: Assessment & PPE Escalation Immediately halt work. Don standard PPE (nitrile gloves, safety goggles, lab coat). If a large volume of dry powder is spilled outside of a fume hood, escalate to an N95 or P100 particulate respirator to mitigate the STOT SE 3 inhalation hazard[2].

Step 2: Physical Containment Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

  • Causality: Inert absorbents prevent secondary chemical reactions, whereas organic absorbents (like paper towels) can become fire hazards if the spill is inadvertently mixed with oxidizing agents.

Step 3: Mechanical Collection Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the absorbed material. Transfer the bulk waste into a compatible hazardous waste bag.

Step 4: Surface Decontamination Wash the affected surface thoroughly with a mild detergent and water solution[2].

  • Causality: The amphoteric nature of Furo[2,3-b]pyridin-4-ol allows it to be effectively solubilized and lifted by aqueous surfactants, ensuring no micro-particulate crystalline residue remains embedded in the benchtop matrix.

Step 5: Validation of Decontamination Visually inspect the area under direct, bright lighting. A successful decontamination leaves no visible residue or solvent streaking. Dispose of all cleaning materials as hazardous waste.

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles, Respirator) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decontamination (Water/Detergent Wash) Collect->Decon Dispose Transfer to HazMat Waste Stream Decon->Dispose

Fig 2: Emergency spill response and decontamination pathway.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine". fishersci.be. Available at: [Link]

Sources

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